5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMIQWDLWJQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238422 | |
| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91138-00-0 | |
| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the well-established Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This document details the experimental protocols and presents key quantitative data for the synthesized compounds.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The core pyrazole structure is first constructed via a Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, phenylhydrazine reacts with ethyl 2-formyl-3-oxobutanoate to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent basic hydrolysis of this ester intermediate furnishes the desired this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This procedure is based on the Knorr pyrazole synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl 2-formyl-3-oxobutanoate
-
Glacial Acetic Acid (as catalyst)
-
Ethanol (as solvent)
-
Ice bath
-
Standard reflux and extraction glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of this compound
This procedure details the basic hydrolysis of the ester intermediate.
Materials:
-
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol or Methanol (as co-solvent)
-
Hydrochloric Acid (HCl), concentrated or 2N
-
pH paper or pH meter
-
Standard reflux and filtration glassware
Procedure:
-
In a round-bottom flask, suspend or dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the disappearance of the starting ester by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution by the dropwise addition of hydrochloric acid until the pH is approximately 2-3.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as white crystals.[1]
Quantitative Data
The following table summarizes the key quantitative data for the final product, this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 166-170 °C[2] |
| Yield | 85% (for the hydrolysis step)[1] |
| Elemental Analysis | Calculated: C, 65.34%; H, 4.98%; N, 13.85%. Found: C, 65.39%; H, 4.95%; N, 13.90%[1] |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for methyl, phenyl, and pyrazole protons are expected. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the methyl, phenyl, pyrazole, and carboxyl carbons are expected.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chemical properties
An In-depth Technical Guide on 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Abstract
This compound, with the chemical formula C₁₁H₁₀N₂O₂ and CAS Registry Number 91138-00-0, is a pyrazole derivative recognized for its potential applications in pharmaceutical development.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. The compound is a solid at room temperature and has been investigated for potential anti-inflammatory and analgesic properties.[1] Detailed analysis from techniques including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction has provided significant insight into its molecular structure and characteristics.[2]
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with methyl, phenyl, and carboxylic acid groups.[1] It is sparingly soluble in water.[1]
General and Physical Properties
The fundamental properties of the compound are summarized below. The melting point has been experimentally determined to be in the range of 168-170 °C.[2][3]
| Property | Value | Reference |
| CAS Number | 91138-00-0 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][4] |
| Molecular Weight | 202.21 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Melting Point | 168-170 °C | [2][3] |
| λmax | 239 nm (in EtOH aq) | [1][3] |
Computed Chemical Properties
Computational data provides further insight into the molecule's characteristics, such as its polarity and complexity.[1][4]
| Property | Value | Reference |
| XLogP3-AA | 1.8 | [4] |
| Topological Polar Surface Area | 55.1 Ų | [1][4] |
| Heavy Atom Count | 15 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 239 | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of the compound. Experimental and theoretical studies have provided detailed assignments for its NMR and FT-IR spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts were determined in a DMSO solution. The data is presented below.[2]
Table 2.1: ¹H NMR Chemical Shifts (DMSO) [2]
| Atom Assignment | Experimental δ (ppm) |
|---|---|
| C2-H | 8.16 |
| C5-CH₃ | 2.58 |
| Phenyl-H | 7.55-7.61 (m) |
Table 2.2: ¹³C NMR Chemical Shifts (DMSO) [2]
| Atom Assignment | Experimental δ (ppm) |
|---|---|
| C2 | 143.21 |
| C3 | 112.97 |
| C4 | 142.10 |
| C5-CH₃ | 11.90 |
| C=O | 164.29 |
| Phenyl C | 120.93-138.31 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals key functional groups. The presence of a carboxylic acid dimer is indicated by the O–H stretching absorption.[2]
Table 2.3: Key FT-IR Vibrational Frequencies [2]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3419 | O–H stretching (in pyrazole acid dimers) |
| 2978 | Symmetric and asymmetric C-H stretching |
| 1712 | C=O stretching (lowered by hydrogen bonding) |
| 1531 | C–C and C–N stretching/bending (pyrazole ring) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the basic hydrolysis of its corresponding ester.[2]
Synthesis Workflow
The general workflow for the synthesis and subsequent characterization of the target compound is outlined below.
Caption: Workflow for synthesis and characterization of the target compound.
Detailed Synthesis Protocol
This protocol is based on the method described by Nagaraja et al. (2015).[2]
-
Reactant Preparation : A solution of sodium hydroxide (0.4 g, 10 mmol) in 10 mL of water is prepared.
-
Hydrolysis : Ethyl 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate (2.30 g, 10 mmol) is dissolved in 20 mL of ethanol. The NaOH solution is added to this mixture.
-
Reflux : The reaction mixture is heated under reflux for approximately 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Solvent Removal : After the reaction is complete, the ethanol is removed under reduced pressure.
-
Acidification : The remaining aqueous solution is cooled and then acidified to a pH of 2-3 using dilute hydrochloric acid.
-
Precipitation and Isolation : The precipitated solid product is collected by filtration.
-
Purification : The crude product is washed with water, dried, and then recrystallized from ethanol to yield white crystals of this compound. The reported yield for this process is 85%.[2]
Molecular Structure and Crystallography
Single-crystal X-ray diffraction analysis has confirmed the molecular structure. The compound crystallizes in the P21/n space group of the monoclinic system. The molecule is non-planar, with the dihedral angle between the pyrazole and phenyl rings being 64.05°.[2]
Caption: General synthesis pathway from starting materials.
Biological Activity and Potential Applications
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] this compound has been specifically noted for its potential as an anti-inflammatory and analgesic agent, though extensive pharmacological studies are still required to fully elucidate its mechanism of action.[1] Its role as a synthetic intermediate is also significant, providing a scaffold for the development of other potentially therapeutic molecules.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant and can cause serious eye irritation.[4][8] It may also cause respiratory irritation.[4][8] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[8]
Hazard Statements:
-
H335: May cause respiratory irritation[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. uomphysics.net [uomphysics.net]
- 3. This compound | 91138-00-0 [chemicalbook.com]
- 4. 5-Methyl-1-phenylpyrazole-4-carboxylic acid | C11H10N2O2 | CID 145221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action as a Protein Tyrosine Phosphatase 1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the presumed mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Based on extensive evidence from structurally related pyrazole-based carboxylic acids, this document outlines its role as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. This guide details the downstream effects of PTP1B inhibition, presents quantitative data for analogous compounds, provides comprehensive experimental protocols for inhibitor characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Pyrazole Scaffold in PTP1B Inhibition
While direct experimental evidence for the specific mechanism of action of this compound is not extensively documented in publicly available literature, the pyrazole scaffold, particularly when functionalized with a carboxylic acid, is a well-established pharmacophore for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Numerous studies have demonstrated that derivatives of pyrazole carboxylic acid exhibit significant inhibitory activity against PTP1B[1][3]. Therefore, this guide will proceed under the scientifically grounded presumption that this compound acts as a PTP1B inhibitor.
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of several key signaling pathways, most notably the insulin and leptin signaling cascades[4][5]. By dephosphorylating activated insulin receptors (IR) and insulin receptor substrates (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization[5]. Similarly, it negatively regulates the leptin signaling pathway, which is involved in appetite control and energy expenditure. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes, obesity, and related metabolic disorders. Furthermore, emerging evidence suggests a role for PTP1B in certain cancers, broadening its therapeutic potential[5].
Core Mechanism of Action: PTP1B Inhibition
The primary mechanism of action of this compound is presumed to be the direct inhibition of the catalytic activity of PTP1B. The carboxylic acid moiety of the molecule is thought to mimic the phosphate group of the phosphotyrosine substrate, allowing it to bind to the active site of PTP1B. This binding can be either competitive, non-competitive, or mixed-type, depending on the specific interactions of the inhibitor with the enzyme[4][6]. By occupying the active site, the inhibitor prevents the dephosphorylation of PTP1B's natural substrates.
Downstream Signaling Effects
Inhibition of PTP1B by this compound is expected to lead to the following downstream effects:
-
Enhanced Insulin Signaling: By preventing the dephosphorylation of the insulin receptor and its substrates, the inhibitor would prolong their activated, phosphorylated state. This leads to enhanced downstream signaling through the PI3K/Akt pathway, ultimately promoting glucose uptake by cells and improving insulin sensitivity.
-
Potentiated Leptin Signaling: Inhibition of PTP1B would also enhance leptin signaling by preventing the dephosphorylation of Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This can lead to increased satiety and energy expenditure.
The following diagram illustrates the proposed signaling pathway affected by the inhibition of PTP1B.
Caption: PTP1B Signaling Pathway Inhibition.
Quantitative Data Summary
| Compound/Derivative Class | Target | IC50 (µM) | Assay Conditions | Reference |
| Indole- and N-phenylpyrazole-GA derivatives | PTP1B | 2.5 - 10.1 | p-nitrophenylphosphate (pNPP) assay | [4] |
| 1,3-diphenyl-1H-pyrazole derivatives | PTP1B | Not specified, but noted as potential inhibitors | --- | [1] |
| 5-amino-1H-pyrazole-4-carboxylic acid derivatives | PTP1B | Not specified, but noted as potential inhibitors | --- | [1] |
| Thiazolidine-2,4-dione derivatives (for comparison) | PTP1B | ~44 | In vitro PTP-1B inhibition assay | [7] |
| Biphenyl scaffold with benzyl substituents | PTP1B | 0.48 - 0.69 | In vitro studies | [5] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Detailed Experimental Protocols
The characterization of a PTP1B inhibitor involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro PTP1B Inhibition Assay (Colorimetric)
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test Compound: this compound
-
Stop Solution: 5 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells of the 96-well plate.
-
Add 80 µL of PTP1B enzyme solution (at a predetermined optimal concentration) to each well.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro PTP1B Inhibition Assay Workflow.
Cellular Glucose Uptake Assay
This assay assesses the functional effect of the PTP1B inhibitor on insulin-stimulated glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in a 24-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose (2-DOG) or a fluorescent glucose analog
-
Test Compound: this compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Serum-starve the differentiated cells for 3-4 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-DOG (0.5 µCi/mL) or the fluorescent glucose analog and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
Western Blotting for Insulin Receptor Phosphorylation
This experiment directly visualizes the effect of the inhibitor on the phosphorylation status of the insulin receptor.
Materials:
-
Cell line (e.g., L6 myotubes)
-
Test Compound and Insulin
-
Lysis buffer
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (t-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture and treat cells with the test compound and/or insulin as described in the glucose uptake assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-p-IR) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-t-IR antibody for normalization.
-
Quantify the band intensities to determine the ratio of p-IR to t-IR.
Conclusion
Based on the robust evidence for the PTP1B inhibitory activity of the pyrazole carboxylic acid scaffold, it is highly probable that this compound functions as a PTP1B inhibitor. This mechanism of action holds significant therapeutic promise for the treatment of type 2 diabetes, obesity, and potentially other related diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation and characterization of this and similar compounds. Future studies should focus on obtaining direct experimental evidence, including IC50 determination and co-crystallography with PTP1B, to definitively confirm the proposed mechanism of action and to facilitate the development of this promising class of therapeutic agents.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of C18 Epimerization of Indole‐ and Pyrazole‐Fused 18β‐Glycyrrhetinic Acid Derivatives on PTP1B and TCPTP Inhibitory Activity: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its physicochemical properties, thermal behavior, and relevant experimental protocols, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid, off-white to orange compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2] |
| CAS Number | 91138-00-0 | [2] |
| Melting Point | 166-170 °C | [1] |
| Appearance | Off-white to orange solid | [1] |
Thermal Stability Analysis
A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed a sharp endothermic peak in the DSC curve corresponding to its melting point, immediately followed by an exothermic decomposition process at higher temperatures as observed in the TGA curve.[4] This suggests that the pyrazole ring system is thermally stable up to its melting point, after which decomposition ensues.
Based on the available data for the parent acid and its ethyl ester, the following thermal behavior can be anticipated for this compound:
| Thermal Event | Expected Temperature Range (°C) | Remarks |
| Melting | 166-170 | A sharp endothermic event is expected, corresponding to the solid-to-liquid phase transition. |
| Decomposition | > 170 | Onset of thermal degradation is likely to occur shortly after melting, characterized by mass loss. |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis, characterization, and thermal analysis of this compound, based on established methods for similar pyrazole derivatives.
Synthesis and Purification
A common route for the synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.
References
A Comprehensive Technical Guide to 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical applications. This document outlines its key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway. The information presented here is intended to support research and development efforts within the scientific community.
Physicochemical and Computational Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 202.21 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][3][4] |
| CAS Registry Number | 91138-00-0 | [4] |
| Melting Point | 166-170 °C | [2][5] |
| Monoisotopic Mass | 202.074227566 Da | [1][4] |
| XLogP3-AA | 1.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 55.1 Ų | [1][4] |
| Heavy Atom Count | 15 | [4] |
| Complexity | 239 | [1][4] |
| λmax | 239 nm (in EtOH aq) | [4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process involving the initial formation of an ester intermediate followed by basic hydrolysis.[6]
Step 1: Synthesis of 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate (Ester Intermediate)
This step involves a cyclocondensation reaction.
-
Reactants:
-
Ethyl acetoacetate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Phenylhydrazine
-
-
Procedure:
-
The cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine yields the ester intermediate, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate.[6]
-
Step 2: Hydrolysis to this compound
-
Reactants:
-
5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate
-
A basic solution (e.g., 10% Sodium Hydroxide)[7]
-
10% Hydrochloric acid
-
-
Procedure:
-
The ester intermediate is subjected to basic hydrolysis.[6]
-
The resulting reaction mass is poured over crushed ice.[6]
-
The alkaline solution is then neutralized with 10% hydrochloric acid.[6]
-
The precipitated crude product is filtered, washed with water, and dried.[6]
-
Recrystallization from ethanol is performed to obtain white crystals of this compound.[6]
-
Characterization and Analysis
The structural and thermal properties of the synthesized compound are characterized using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Thermal Analysis:
-
Elemental Analysis:
-
The elemental composition (C, H, N) is determined to verify the empirical formula.[6]
-
-
Single-Crystal X-ray Diffraction:
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
References
- 1. 5-Methyl-1-phenylpyrazole-4-carboxylic acid | C11H10N2O2 | CID 145221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 91138-00-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 91138-00-0 [chemicalbook.com]
- 6. uomphysics.net [uomphysics.net]
- 7. mdpi.com [mdpi.com]
potential pharmaceutical applications of pyrazole derivatives
An In-depth Technical Guide to the Pharmaceutical Applications of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4][5] This is attributed to the pyrazole ring's unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of interacting with a wide range of biological targets.[6][7] Pyrazole-containing compounds have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[8][9][10][11] Several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anticoagulant Apixaban, feature this core structure, highlighting its therapeutic relevance and success in drug discovery.[12][13][14] This guide provides a comprehensive technical overview of the major pharmaceutical applications of pyrazole derivatives, summarizing quantitative efficacy data, detailing key experimental protocols, and illustrating relevant biological pathways and workflows.
Introduction to Pyrazole Derivatives in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds that have become a focal point for drug development.[9] First synthesized in 1883, the pyrazole scaffold's versatility allows for extensive functionalization, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of derivative compounds.[7][15] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors.[16] More than 30 pyrazole-containing drugs have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone, targeting a wide array of clinical conditions from cancer to cardiovascular diseases.[6] The success of drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a phosphodiesterase-5 blocker), and Ruxolitinib (a JAK1/2 inhibitor) underscores the immense therapeutic potential of this chemical class.[13][15][17]
Major Therapeutic Applications
Anti-inflammatory Agents
Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] The most notable example is Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] The mechanism involves the sulfonamide group of Celecoxib binding to a hydrophobic pocket in the COX-2 enzyme, effectively blocking the production of inflammatory prostaglandins like PGE2.[12] Beyond COX inhibition, pyrazole derivatives also modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB inhibition and the inhibition of lipoxygenase (LOX).[12]
Anticancer Agents
The pyrazole scaffold is a key component in the design of targeted anticancer therapies, particularly as protein kinase inhibitors.[1][2] Many pyrazole derivatives have been developed to target kinases crucial for tumor growth, angiogenesis, and metastasis, such as EGFR, VEGFR, CDKs, and JAKs.[8][18][19] For example, Crizotinib is a potent inhibitor of ALK, ROS1, and MET kinases, approved for treating certain types of non-small cell lung cancer.[13] The mechanism often involves the pyrazole derivative competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways.[19] Some derivatives also exhibit anticancer activity by inducing apoptosis, binding to DNA minor grooves, or inhibiting tubulin polymerization.[8][20]
Antimicrobial Agents
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[10][21][22] They are effective against various strains, including multi-drug resistant bacteria.[23][24] For instance, certain pyrazole-thiazole hybrids and aminoguanidine-derived pyrazoles have shown potent activity against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[24] The mechanisms of action are varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The FDA-approved antibiotics Cefoselis and Ceftolozane incorporate a pyrazole moiety, attesting to their clinical utility in treating bacterial infections.[24]
Agents for Neurodegenerative Diseases
The pyrazole scaffold is being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][25] Its bidentate ligand nature—acting as both a hydrogen-bond donor and acceptor—allows it to interact effectively with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of these diseases.[16][26] By inhibiting cholinesterases, these compounds can improve cognitive function.[11] Furthermore, some pyrazole derivatives have shown neuroprotective effects by reducing the aggregation of amyloid-beta and α-synuclein, and by protecting neurons from oxidative stress.[25][26]
Quantitative Data Summary
The following tables summarize the biological activity of various pyrazole derivatives across different therapeutic areas.
Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives
| Compound/Reference | Target(s) | IC₅₀ / Kᵢ Value | Cell Line | Antiproliferative IC₅₀ | Citation(s) |
|---|---|---|---|---|---|
| Celecoxib | COX-2 | Kᵢ = 0.04 µM | - | - | [12] |
| Compound 37 | (Anticancer) | - | MCF-7 | 5.21 µM | [8] |
| Compound 59 | DNA Minor Groove | - | HepG2 | 2 µM | [8] |
| Compound 6 | Aurora A Kinase | 0.16 µM | HCT116, MCF-7 | 0.39 µM, 0.46 µM | [1] |
| Compound C5 | EGFR | 0.07 µM | MCF-7 | 0.08 µM | [27] |
| Compound 43 | PI3 Kinase | - | MCF-7 | 0.25 µM | [28] |
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | - | - | [12] |
| Erlotinib (Reference) | EGFR | - | HEPG2 | 10.6 µM | [19] |
| Fused Pyrazole 3 | EGFR | 0.06 µM | - | - | [19] |
| Fused Pyrazole 9 | VEGFR-2 | 0.22 µM | - | - |[19] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Reference | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation(s) |
|---|---|---|---|---|---|
| Compound 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [23] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [23] |
| Aminoguanidine Pyrazole 12 | E. coli 1924 | 1 | Moxifloxacin | 2 | [24] |
| Thiazolo-Pyrazole 17 | MRSA | 4 | - | - | [24] |
| Hydrazone 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [29] |
| Compound 3 | E. coli | 0.25 | Ciprofloxacin | - | [22] |
| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - |[22] |
Key Experimental Protocols
The evaluation of novel pyrazole derivatives involves a series of standardized in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the potency and selectivity of pyrazole compounds against COX enzymes.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation : The enzyme is pre-incubated with various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., Celecoxib) in a buffer solution for 15 minutes at room temperature.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification : The mixture is incubated for a specified time (e.g., 10 minutes) at 37°C. The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]
In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
This assay measures the ability of compounds to inhibit specific tyrosine kinases.
-
Assay Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology is commonly used.
-
Reaction Mixture : The reaction is performed in a microplate containing the recombinant kinase domain (e.g., EGFR or VEGFR-2), a suitable substrate peptide, ATP, and the test pyrazole derivative at various concentrations.
-
Incubation : The plate is incubated at room temperature for 1-2 hours to allow the phosphorylation reaction to proceed.
-
Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added. After another incubation period, the TR-FRET signal is measured.
-
Data Analysis : The signal is inversely proportional to the kinase activity. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[19]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8]
-
Compound Treatment : The cells are treated with various concentrations of the pyrazole derivatives for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[28]
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[22][30]
-
Animal Model : Wistar rats or Swiss albino mice are used.
-
Compound Administration : The test pyrazole derivative, a standard drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally to the animals.
-
Induction of Inflammation : After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Edema : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[9][30]
Conclusion and Future Outlook
Pyrazole and its derivatives represent a highly successful and versatile scaffold in modern drug discovery.[7][13] Their proven efficacy across a wide range of therapeutic areas, from inflammation and cancer to infectious and neurodegenerative diseases, ensures their continued prominence in pharmaceutical research. The ability to readily functionalize the pyrazole core allows for the generation of large chemical libraries and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7][8] Future research will likely focus on developing novel pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer and Alzheimer's, and on creating next-generation inhibitors that can overcome drug resistance.[11][31] The continued exploration of this privileged scaffold holds immense promise for the development of new and more effective medicines.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Pyrazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and drug development. Their versatile pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have led to their incorporation into numerous blockbuster drugs. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the pyrazole ring, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document details classical and modern synthetic routes, presents quantitative data for comparative analysis, provides exemplary experimental protocols, and visualizes key reaction pathways.
Classical Approaches to Pyrazole Synthesis
The foundational methods for pyrazole synthesis have been established for over a century and continue to be widely employed due to their reliability and the accessibility of starting materials.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a seminal and straightforward method for obtaining polysubstituted pyrazoles.[1][2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4] The versatility of this reaction allows for the introduction of a variety of substituents onto the pyrazole core.[5]
The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[5][6] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric products, a key consideration for synthetic planning.[1][5]
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Workflow of the Knorr Pyrazole Synthesis.
A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO was subjected to heating. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and quenched with ice-cold water. The resulting solid product was filtered, washed with water, and recrystallized from ethanol to afford the pure 1,3,5-substituted pyrazole. This green protocol boasts excellent yields, often around 95%, with short reaction times and a simple work-up procedure.[2]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical and highly effective route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[1][2] This method is particularly useful for the synthesis of 3,5-disubstituted pyrazoles. The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation or dehydration to yield the aromatic pyrazole.[7]
An eco-friendly, metal-free variation of this method utilizes molecular iodine to mediate an oxidative C-N bond formation in a one-pot reaction. This approach avoids the need to isolate the often unstable hydrazone intermediates and provides access to a wide range of di-, tri-, and tetrasubstituted pyrazoles in high yields.[8]
β-Arylchalcones are reacted with hydrogen peroxide to form the corresponding epoxides. Following this, the addition of hydrazine monohydrate leads to the formation of pyrazoline intermediates. The final step involves the dehydration of these intermediates to yield the desired 3,5-diaryl-1H-pyrazoles.[2]
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced a variety of innovative techniques to produce pyrazoles with greater efficiency, diversity, and under more environmentally benign conditions.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the synthesis of complex molecules in a single step, adhering to the principles of pot, atom, and step economy (PASE).[9] These reactions allow for the rapid generation of diverse libraries of pyrazole derivatives.[10][11]
A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11] These reactions are often catalyzed by green catalysts such as sodium gluconate in aqueous media, enhancing their environmental credentials.[11]
Signaling Pathway for a Four-Component Pyrazole Synthesis
Caption: A typical four-component reaction pathway.
In a typical procedure, phenylglyoxal monohydrate (0.5 mmol), thiobenzamide (0.5 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol) are stirred in 1.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature (25 °C) for 6 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole-linked thiazole. This method offers good to excellent yields and highlights the utility of MCRs in generating complex heterocyclic systems.[12]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions.[13][14] The synthesis of pyrazoles is particularly amenable to this technology.[15] Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[13][14]
A mixture of a β-keto ester and a substituted or unsubstituted hydrazine is irradiated in a microwave oven. The reaction is performed neat (without solvent). This one-pot approach provides a simple and straightforward route to a variety of pyrazolone derivatives with high regioselectivity. The reaction time is typically in the range of a few minutes, and the work-up is often minimal, involving simple purification techniques.[14]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles.[2] Diazo compounds are common 1,3-dipoles used for this purpose, reacting with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[16][17]
This method allows for the synthesis of highly substituted pyrazoles with good control over regioselectivity.[18] Modern variations of this reaction employ catalysts such as silver or copper to promote the cycloaddition under mild conditions.[1][19][20]
A solution of α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is treated with triethylamine (3.3 mmol). The reaction mixture is stirred at room temperature for 7-10 hours, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure 1,3,4,5-tetrasubstituted pyrazole in yields ranging from 70-86%.[18]
Quantitative Data Summary
The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Knorr Pyrazole Synthesis Variations
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, Heat | Short | 95 | [2] |
| 1,3-Diketones | Arylhydrazines | TsOH, Iodine | Not Specified | up to 95 | [1] |
| Acetylacetone | Phenylhydrazine | Acetic Acid, Reflux | Several hours | Moderate | [21] |
Table 2: Multicomponent Reaction (MCR) Examples for Pyrazole Synthesis
| Aldehyde | Active Methylene | Other Components | Catalyst/Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Various aldehydes | Malononitrile | Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10, 65-70 °C | 5 h | 81-91 |[9] | | Aryl glyoxal | Thiobenzamide | Pyrazolones | HFIP, Room Temp. | 6 h | Good to Excellent |[12] | | Various aldehydes | Malononitrile | Phenyl hydrazines | Sodium p-toluene sulfonate, Water | 5 min | High |[11] |
Table 3: Efficiency of Microwave-Assisted Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Keto ester | Hydrazine | Neat, Microwave | Minutes | High |[14] | | 1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione | N,N-dimethylformamide dimethyl acetal, Hydrazine | Acetic acid, Water, 115-140 °C, Microwave | 9-10 min | 78-90 |[9] | | Dibenzalacetones | Phenylhydrazines | EtOH, NaOH, 100 W, 75 °C, Microwave | 15-70 min | Not Specified |[22] |
Table 4: Selected 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Time | Yield (%) | Reference |
| Nitrile imines (from hydrazonyl chlorides) | α-Bromocinnamaldehyde | Triethylamine, Chloroform, RT | 7-10 h | 70-86 | [18] |
| Ethyl diazoacetate | α-Methylene carbonyl compounds | Not Specified | Not Specified | 77-90 | [2] |
| N,N-Disubstituted hydrazines | Alkynoates | Cu₂O, Base, Air | Not Specified | Moderate to Good | [19][23] |
Conclusion
The synthesis of the pyrazole scaffold remains a dynamic and evolving field of research. While classical methods like the Knorr synthesis continue to be mainstays in the synthetic chemist's toolbox, modern approaches such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, diversity, and sustainability. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. This guide provides a foundational understanding of the key methodologies, enabling researchers to make informed decisions in the design and execution of novel pyrazole-based compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. scielo.br [scielo.br]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis follows a robust three-step process commencing with the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces a carbaldehyde group at the C4 position, which is then oxidized to the desired carboxylic acid. This protocol offers reproducible yields and high purity, making it suitable for both academic research and industrial drug development applications.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, this compound serves as a crucial building block for the synthesis of various therapeutic agents. The methodology outlined herein is based on established and reliable chemical transformations, ensuring a high success rate for the synthesis of this important intermediate.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This initial step involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazolone intermediate is formylated at the C4 position using the Vilsmeier-Haack reaction.[3][4][5][6]
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (5 equivalents) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF to the Vilsmeier reagent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Step 3: Synthesis of this compound
The final step is the oxidation of the aldehyde group to a carboxylic acid.[7][8]
Materials:
-
5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in acetic acid
-
Sulfuric acid (if using KMnO₄)
-
Sodium bisulfite (if using KMnO₄)
-
Hydrochloric acid
-
Water
Procedure (using Potassium Permanganate):
-
Suspend 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in water.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the suspension. A catalytic amount of dilute sulfuric acid can be added.
-
Stir the mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.
-
After the purple color of the permanganate has disappeared, add a small amount of sodium bisulfite to quench any excess oxidizing agent.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the clear filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Data Presentation
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 | 85-95 | 127-130 |
| 2 | 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 202.22 | 70-85 | 110-114 |
| 3 | This compound | 218.22 | 65-80 | >200 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is efficient and utilizes readily available reagents, making it a practical approach for obtaining this valuable intermediate for research and development in the pharmaceutical industry. The provided workflow diagram and data table offer a clear overview and expected outcomes for the synthetic process.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Key Intermediate in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous drugs due to its diverse biological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and anticoagulant effects.[1][2] The carboxylic acid functional group at the 4-position of the pyrazole ring provides a versatile handle for various chemical modifications, such as amidation, esterification, and the formation of other derivatives, enabling the synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of bioactive molecules, with a focus on its relevance to the synthesis of anti-inflammatory and anticoagulant agents.
Applications in Drug Discovery
The 5-methyl-1-phenyl-pyrazole-4-carboxylic acid moiety is a core component of numerous biologically active compounds. Its structural features contribute to favorable interactions with various biological targets. Notable applications include:
-
Anti-inflammatory Agents: Pyrazole derivatives are central to the development of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The 1,5-diarylpyrazole structure is crucial for its selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.
-
Anticoagulant Drugs: The pyrazole scaffold is also a key feature in modern anticoagulants. For instance, Apixaban, a direct Factor Xa inhibitor, incorporates a pyrazole-carboxamide core. This structural motif is essential for its high affinity and selective binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade.
-
Anticancer and Antimicrobial Agents: Research has demonstrated the potential of pyrazole carboxylic acid derivatives as anticancer and antimicrobial agents, highlighting the broad therapeutic potential of this chemical class.[3]
Data Presentation
Table 1: Synthesis Yields of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate and Related Derivatives
| Step | Starting Materials | Product | Yield (%) | Reference |
| Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl acetoacetate, Triethyl orthoformate | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | ~85 | Based on similar syntheses |
| Hydrolysis to this compound | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Sodium hydroxide | This compound | >90 | General chemical knowledge |
| Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative) | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Phosphorus oxychloride, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | High | [4] |
| Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Potassium permanganate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | High | [4] |
Table 2: Biological Activity of Pyrazole Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM | [5] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | 95.85 ± 0.92 µM | [5] |
| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | [5] |
| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | [5] |
| 3-(3, 4-dimethylphenyl)-5-(4-methoxy phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | EGFR kinase | 0.07 µM | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is based on established methods for the synthesis of pyrazole esters.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent), ethyl acetoacetate (1 equivalent), and triethyl orthoformate (1.1 equivalents) in ethanol.
-
Reaction: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[6]
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) to the mixture. Heat the reaction to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: Amide Formation from this compound (General Procedure)
This protocol describes a general method for converting the carboxylic acid to an amide, a common step in synthesizing bioactive molecules.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine (R-NH₂)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction for the disappearance of the starting material.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.
Signaling Pathways and Experimental Workflows
Synthesis Workflow
Caption: General synthesis workflow for this compound and its conversion to a bioactive amide.
COX-2 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of COX-2 and its inhibition by pyrazole-based drugs.[7][8][9][10]
Factor Xa Inhibition in the Coagulation Cascade
Caption: Role of Factor Xa in the coagulation cascade and its inhibition by pyrazole-based anticoagulants.[11][12][13][14]
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinician.com [clinician.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of FXa could be a novel therapeutic target associated with hypoxia-associated tumor behavior? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factor Xa Signaling Contributes to the Pathogenesis of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Accurate and comprehensive characterization of these derivatives is crucial for structure elucidation, purity assessment, and ensuring their efficacy and safety in therapeutic applications. This document provides detailed application notes and protocols for the key analytical techniques used to characterize pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [3]
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H3 | ~7.5 | d | ~1.8 |
| ¹H | H5 | ~7.4 | d | ~2.3 |
| ¹H | H4 | ~6.2 | t | ~2.1 |
| ¹H | N-CH₃ | ~3.9 | s | - |
| ¹³C | C3 | ~138.7 | - | - |
| ¹³C | C5 | ~129.2 | - | - |
| ¹³C | C4 | ~105.4 | - | - |
| ¹³C | N-CH₃ | ~39.1 | - | - |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a synthesized pyrazole derivative.
Materials:
-
Pyrazole derivative sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Parameters (¹H NMR): [3]
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR): [3]
-
Pulse Sequence: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-200 ppm
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[3]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Data Presentation: Mass Spectrometry Fragmentation
Table 2: Expected Mass Spectrometric Fragmentation of Pyrazoles [4]
| Fragment | Description |
| [M]+• | Molecular ion peak |
| [M-R]+ | Loss of a substituent group |
| Pyrazole ring fragments | Characteristic ions resulting from the cleavage of the pyrazole ring |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of a pyrazole derivative.
Materials:
-
Pyrazole derivative sample
-
Volatile solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI))
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the pyrazole derivative in a suitable volatile solvent to a concentration of approximately 1 µg/mL.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte
-
Capillary Voltage: 3-5 kV
-
Drying Gas Flow: 5-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: Scan a range appropriate for the expected molecular weight of the derivative.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]+• or [M+H]+) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the structure of the derivative.[4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of pyrazole derivatives, as well as for assessing their purity.
Data Presentation: HPLC Method Parameters
Table 3: HPLC Method for Purity Analysis of 3-Methylpyrazole [5]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm |
| Column Temperature | 40°C |
Table 4: HPLC Method Validation Summary for a Pyrazole Derivative [6]
| Validation Parameter | Result |
| Linearity Range | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.43 µg/mL |
| Limit of Quantification (LOQ) | 7.38 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a pyrazole derivative sample.
Materials:
-
Pyrazole derivative reference standard and sample
-
HPLC-grade acetonitrile, methanol, and water[5]
-
Phosphoric acid or formic acid (for MS compatibility)[5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector[5]
Procedure:
-
Preparation of Solutions: [6]
-
Mobile Phase: Prepare the mobile phase as specified in Table 3. Filter and degas the mobile phase before use.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of the mobile phase components.[5]
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[5]
-
-
Chromatographic Procedure: [6]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
-
X-Ray Crystallography
X-ray crystallography provides definitive three-dimensional structural information of pyrazole derivatives in the solid state, including bond lengths, bond angles, and crystal packing.
Data Presentation: Crystallographic Data
Table 5: Example Crystallographic Data for Pyrazole Derivatives [7]
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
Experimental Protocol: X-Ray Crystallography
Objective: To determine the single-crystal X-ray structure of a pyrazole derivative.
Materials:
-
Single crystal of the pyrazole derivative of suitable quality.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Selection and Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on the diffractometer.[8]
-
-
Data Collection: [8]
-
Cool the crystal to a low temperature (e.g., 172 K) to minimize thermal vibrations.
-
Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).
-
-
Structure Solution and Refinement: [8]
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
-
Apply absorption corrections.
-
Locate and refine hydrogen atoms.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
-
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in pyrazole derivatives based on the absorption of infrared radiation.
Data Presentation: Characteristic FT-IR Absorption Bands
Table 6: Characteristic FT-IR Bands for Pyrazole Derivatives [9]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3180 |
| C=O | Stretching | 1674 |
| C=N | Stretching | 1557 - 1595 |
| C-N | Stretching | 1093 - 1107 |
| Pyrazole Ring | Stretching/Bending | 1204 - 1557 |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the functional groups in a pyrazole derivative.
Materials:
-
Pyrazole derivative sample
-
KBr (for pellet preparation) or a solvent for solution-state analysis
Instrumentation:
-
FT-IR spectrometer, possibly with an Attenuated Total Reflectance (ATR) accessory.
Procedure (ATR): [3]
-
Sample Preparation:
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a pyrazole derivative and can be used for quantitative analysis.
Data Presentation: UV-Vis Absorption Data
Table 7: UV-Vis Absorption Maxima (λmax) for Pyrazole Derivatives
| Compound | Solvent | λmax (nm) |
| Pyrazole | Gas Phase | 203[10] |
| N-methyl pyrazole | Ethanol/Cyclohexane | Primary transitions in the far-UV region[3] |
| Halogenated aminopyrazoles | Ethanol | 246 - 300[11] |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of a pyrazole derivative.
Materials:
-
Pyrazole derivative sample
-
UV-grade solvent (e.g., ethanol, cyclohexane)[3]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Procedure: [3]
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm
-
Cuvettes: 1 cm path length quartz cuvettes
-
-
Data Acquisition:
-
Use the pure solvent as a blank to record the baseline.
-
Record the absorbance spectra of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve of absorbance versus concentration.
-
Visualization of Experimental Workflow
The characterization of pyrazole derivatives typically follows a logical workflow, from synthesis to comprehensive analysis.
Caption: Experimental workflow for pyrazole derivative characterization.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: An NMR Spectroscopy Study
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in various pharmacologically active molecules.
Introduction
This compound is a heterocyclic compound with potential applications in the synthesis of novel therapeutic agents. Understanding its structural and electronic properties is crucial for its application in drug design and development. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of such compounds. This document outlines the synthesis and detailed NMR analysis of the title compound.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆) [1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 12.50 | Singlet | 1H | COOH |
| 2 | 8.10 | Singlet | 1H | Pyrazole C3-H |
| 3 | 7.58 - 7.52 | Multiplet | 5H | Phenyl H |
| 4 | 2.55 | Singlet | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [1]
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 164.50 | COOH |
| 2 | 148.50 | Pyrazole C5 |
| 3 | 143.21 | Pyrazole C3 |
| 4 | 138.80 | Phenyl C1' |
| 5 | 129.50 | Phenyl C3'/C5' |
| 6 | 128.00 | Phenyl C4' |
| 7 | 125.50 | Phenyl C2'/C6' |
| 8 | 112.97 | Pyrazole C4 |
| 9 | 12.00 | CH₃ |
Experimental Protocols
Synthesis of this compound[1]
The synthesis of the title compound is achieved through a two-step process starting from the corresponding ester.
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
A cyclocondensation reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine yields the ester intermediate.
Step 2: Hydrolysis to this compound
-
A mixture of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.29 g, 5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in ethanol (25 ml) is prepared.
-
The mixture is heated under reflux for 5 hours.
-
The solvent is then removed in vacuo.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
NMR Sample Preparation and Data Acquisition[1]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: The ¹H and ¹³C NMR spectra were recorded on a Bruker AV III 400 NMR spectrometer.
-
Probe: A 5-mm PABBO BB-1H probe was used.
-
Solvent: DMSO-d₆.
-
Temperature: All spectra were recorded at room temperature.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent signal as a reference.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
References
Application Note: FT-IR Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. A critical aspect of its characterization is the structural elucidation and confirmation of its functional groups, for which Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique. This application note provides detailed protocols for the FT-IR analysis of this compound using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods, along with a summary of its characteristic vibrational frequencies.
Data Presentation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The experimental data, along with assignments, are summarized in the table below. For comparative purposes, characteristic FT-IR peaks for related pyrazole derivatives are also included.
Table 1: FT-IR Peak Assignments for this compound and Related Compounds.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Compound | Reference |
| 3419 | O-H stretch (carboxylic acid dimer) | This compound | [1] |
| 2978 | C-H stretch (methyl and phenyl) | This compound | [1] |
| 1674 | C=O stretch (carboxylic acid) | 1H-pyrazole-3,5-dicarboxylic acid | [2] |
| 1531 | C-C and C-N stretch (pyrazole ring) | This compound | [1] |
| 1489 | Asymmetric C=O stretch | 1H-pyrazole-3,5-dicarboxylic acid | [2] |
| 1557, 1445, 1393, 1317, 1266, 1204 | Pyrazole ring stretching and bending | 1H-pyrazole-3,5-dicarboxylic acid | [2] |
| 3204 | O-H stretch | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | [3] |
| 1728 | C=O stretch (ester) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | [3] |
Experimental Protocols
Two primary methods for the FT-IR analysis of solid samples like this compound are the KBr pellet technique and ATR-FTIR spectroscopy.
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.
Materials and Equipment:
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Sample Grinding: Grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4]
-
Mixing with KBr: Add about 100-200 mg of dry KBr to the mortar and mix thoroughly with the ground sample.[4] The mixture should be homogenous.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]
-
Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.
-
Data Processing: Process the acquired spectrum by subtracting the background and performing any necessary baseline corrections.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[5][6][7]
Materials and Equipment:
-
This compound (sample)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in a suitable solvent like isopropanol, and allow it to dry completely.[8]
-
Background Spectrum: With the clean and dry ATR crystal, record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal using a clean spatula, ensuring the crystal surface is fully covered.[4]
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal.[4]
-
Sample Analysis: Acquire the FT-IR spectrum of the sample.
-
Data Processing: Process the spectrum by subtracting the background and applying any necessary corrections.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Caption: Workflow for FT-IR analysis using the ATR method.
References
Application Notes: Antimicrobial Activity of Pyrazole Derivatives
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of biological activities.[1][3] Among these, the antimicrobial properties of pyrazole derivatives have garnered considerable attention from researchers, driven by the urgent need for novel therapeutic agents to combat the rise of multidrug-resistant (MDR) pathogens.[2][4] Compounds incorporating the pyrazole nucleus have demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] This document provides an overview of their mechanism of action, summarizes key quantitative data on their antimicrobial efficacy, and presents detailed protocols for their synthesis and antimicrobial evaluation.
Mechanism of Action
The antimicrobial effects of pyrazole derivatives are often attributed to their ability to interfere with essential microbial metabolic pathways.[5] While the exact mechanism can vary depending on the specific structural modifications of the pyrazole core, a prominent target is the bacterial DNA gyrase (a type II topoisomerase).[2][6]
-
Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase is a critical enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[2] Pyrazole derivatives have been shown to inhibit this enzyme, thereby disrupting DNA synthesis and leading to bacterial cell death.[2][5] In silico molecular docking studies have revealed that these compounds can bind to the active site of DNA gyrase, preventing its normal function.[6] Similarly, some derivatives also target topoisomerase IV, another enzyme crucial for bacterial cell division.[5]
-
Other Mechanisms: Besides DNA gyrase inhibition, other mechanisms have been proposed. Some pyrazole derivatives are believed to disrupt the bacterial cell wall, while others may inhibit protein synthesis.[5] The broad spectrum of activity observed in many pyrazole compounds suggests they may act via multiple pathways.[5]
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various pyrazole derivatives against a panel of pathogenic bacteria and fungi. These values, typically measured in µg/mL or mg/mL, represent the lowest concentration of the compound required to inhibit visible growth or kill the microorganism, respectively.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC/MBC in µg/mL) | Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Drug (MIC) | Citations | | :--- | :--- | :--- | :--- | :--- | | | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | | | | Hydrazone 21a | 62.5 | 62.5 | 125 | 125 | Chloramphenicol (125) |[7] | | Imidazo-pyridine 18 | <1 (MBC) | - | <1 (MBC) | <1 (MBC) | Ciprofloxacin |[5] | | Naphthyl-hydrazone 6 | 0.78 - 1.56 | - | - | - | - |[5] | | Aminoguanidine 12 | 1 - 8 | - | 1 | - | Moxifloxacin (2) |[5] | | Compound 3 | 0.25 (S. epidermidis) | - | 0.25 | - | Ciprofloxacin |[8] | | Compound 21c | - | - | - | - | Gatifloxacin (1) |[9] | | Compound 23h | 0.25 (MDR strain) | - | 0.25 (MDR strain) | - | Gatifloxacin (1) |[9] | | Pyrazoline 9 | 4 (MDR strain) | - | >128 | >128 | - |[4] |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference Drug (MIC) | Citations |
|---|---|---|---|---|---|
| Hydrazone 21a | 2.9 | 7.8 | - | Clotrimazole (31.25) | [7] |
| Compound 6b, 6f, 6g, 6j, 6k | Active | - | Active | Griseofulvin | [10] |
| Compound 2 | 1 | - | 1 | Clotrimazole |[8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial screening of pyrazole derivatives, based on established laboratory procedures.
Protocol 1: General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The following is a generalized workflow for a multi-step synthesis.
Methodology:
-
Reaction Setup: A mixture of appropriate starting materials, such as substituted hydrazides, thiosemicarbazides, and α-haloketones, is prepared in a suitable solvent like ethanol.[10][11]
-
Condensation/Cyclization: The reaction mixture is typically refluxed for several hours to facilitate the formation of the pyrazole ring.[11][12] Alternatively, reactions can sometimes be carried out by grinding the reactants at room temperature.[11]
-
Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid (the crude pyrazole intermediate) is collected by filtration.[12]
-
Purification and Characterization: The crude product is purified using standard techniques like recrystallization from an appropriate solvent (e.g., ethanol, dioxane).[12] The structure of the purified intermediate is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry.[7][10][12]
-
Further Modification (Optional): The pyrazole intermediate can undergo further reactions, such as Schiff base formation with various aldehydes, to produce the final target derivatives.[10]
-
Final Purification and Storage: The final product is purified and characterized as described in step 4. The pure compound is then dried and stored for biological evaluation.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[6][13]
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of the synthesized pyrazole derivatives, typically in dimethyl sulfoxide (DMSO).[14]
-
Growth Media: Use appropriate liquid media, such as Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.[8]
-
Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[14] This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Assay Procedure (in 96-well microtiter plates):
-
Serial Dilution: Add the growth medium to all wells. Perform a two-fold serial dilution of the compound stock solution across the plate to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[4][13]
-
Inoculation: Add the diluted microbial suspension to each well.
-
Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only, to check for sterility). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is also tested as a reference.[10][13]
-
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.[8][10]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13][14] This can be assessed visually or by using a microplate reader.
References
- 1. ijrar.org [ijrar.org]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 12. orientjchem.org [orientjchem.org]
- 13. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Investigating the Anticancer Properties of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of pyrazole compounds, detailing their mechanisms of action and providing established protocols for their evaluation. The information is intended to guide researchers in the screening and characterization of novel pyrazole derivatives as potential anticancer agents.
Introduction to Pyrazole Compounds in Oncology
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the field of oncology, numerous pyrazole-based molecules have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3][4] Their mechanisms of action are varied and include the disruption of microtubule dynamics, inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs), modulation of critical signaling pathways such as the PI3K/Akt pathway, and the induction of programmed cell death (apoptosis).[1][4][5] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity.[1][2]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of various pyrazole compounds has been extensively documented. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of selected pyrazole derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 111c | MCF-7 (Breast) | Not Specified | |
| Compound 111c | HeLa (Cervical) | Not Specified | |
| Compound A (4-chloro substitution) | HeLa (Cervical) | 4.94 | |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [3] |
| Pyrazole Dihydro Triazinone Derivative | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [3] |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | [3] |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [3] |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 | [3] |
| Compound 37 | MCF-7 (Breast) | 5.21 | [4] |
| Compound 43 | MCF-7 (Breast) | 0.25 | [4] |
| Compound 33 | HCT-116, MCF-7, HepG2, A549 | < 23.7 | [4] |
| Compound 34 | HCT-116, MCF-7, HepG2, A549 | < 23.7 | [4] |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [6] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | [6] |
| Compound 24e | PC-3 (Prostate) | 4.2 | [7] |
| Compound 24e | DU 145 (Prostate) | 3.6 | [7] |
| Compound 24e | MCF-7 (Breast) | 5.5 | [7] |
| Compound 24e | MDA-MB-231 (Breast) | 6.6 | [7] |
| Compound 24e | HeLa (Cervical) | 8.5 | [7] |
| Compound b17 | HepG-2 (Liver) | 3.57 | [8] |
Key Mechanisms of Action and Signaling Pathways
The anticancer effects of pyrazole compounds are often attributed to their interaction with specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition
Certain pyrazole derivatives act as microtubule-destabilizing agents, similar to well-known anticancer drugs like combretastatins. By binding to tubulin, they inhibit its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including well-documented anti-inflammatory properties.[1][2] Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole scaffold, highlighting the therapeutic potential of this chemical family.[3] These compounds often exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5] This document provides a detailed overview of the potential anti-inflammatory applications of this compound, including reference data from structurally related compounds, and comprehensive protocols for its evaluation.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism by which many pyrazole derivatives exhibit anti-inflammatory activity is through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[4] Some pyrazole compounds also show inhibitory effects on 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway responsible for the production of leukotrienes.[6] The dual inhibition of COX and LOX pathways is a desirable characteristic for an anti-inflammatory agent as it can lead to a broader spectrum of activity and potentially a more favorable side-effect profile compared to traditional NSAIDs.[3]
Caption: Arachidonic Acid Cascade and Potential Inhibition by this compound.
Quantitative Data for Structurally Related Pyrazole Derivatives
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | >10 | 0.045 | >222 | [3] |
| Indomethacin (Reference) | 0.1 | 1.3 | 0.07 | [6] |
| Pyrazolone Derivative 3 | 4.48 | 1.31 | 3.41 | [6] |
| Pyrazolone Derivative 4 | 1.32 | 1.00 | 1.32 | [6] |
| Hybrid Pyrazole 5u | 45.23 | 1.79 | 25.27 | [4] |
| Hybrid Pyrazole 5s | 204.51 | 2.51 | 81.48 | [4] |
Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole and Related Derivatives
| Compound/Derivative | 5-LOX IC₅₀ (µM) | Reference |
| Zileuton (Reference) | 0.18 | [5] |
| Pyrazolone Derivative 3 | 1.03 | [6] |
| Pyrazolone Derivative 4 | 1.06 | [6] |
| Pyrazoline Derivative 2g | 80 | [3] |
| Isoxazole Derivative C3 | 8.47 | [7] |
| Isoxazole Derivative C5 | 10.48 | [7] |
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Indomethacin (Reference) | 10 | 55.3 | 3 | [2] |
| Pyrazolylthiazole 1p | 100 | 93.06 | 3 | [8] |
| Pyrazolylthiazole 2c | 100 | 91.32 | 3 | [8] |
| Pyrazole Derivative 5b | 50 | 75.8 | 3 | [2] |
| Hybrid Pyrazole 5u | 50 | 80.63 | 3 | [4] |
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory potential of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[1][4]
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E₂ (PGE₂) Enzyme Immunoassay (EIA) Kit
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Reaction Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Pre-incubation: Add the diluted test compound, reference inhibitor, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of the test compound on 5-LOX activity.[6][9]
Materials:
-
5-Lipoxygenase (from potato or human recombinant)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.3)
-
Linoleic acid (substrate)
-
Test compound dissolved in DMSO
-
Reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer and the 5-LOX enzyme solution.
-
Inhibitor Incubation: Add the test compound or reference inhibitor at various concentrations to the assay mixture. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 234 nm for 3-5 minutes at 25°C. The increase in absorbance corresponds to the formation of hydroperoxides.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.[2][10][11]
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Carrageenan (lambda, Type IV)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control. Calculate the IC₅₀ value.
-
Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[5]
Conclusion
This compound, as a member of the pyrazole class of compounds, holds significant promise as a potential anti-inflammatory agent. The provided application notes and detailed experimental protocols offer a comprehensive framework for researchers and drug development professionals to investigate its efficacy. The reference data from structurally related compounds suggest that inhibition of COX and potentially LOX enzymes is a likely mechanism of action. Rigorous evaluation using the described in vitro and in vivo models will be crucial to fully characterize the anti-inflammatory profile of this compound and determine its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazole Derivatives as Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in agrochemical research due to their potent and broad-spectrum fungicidal activities.[1][2][3] These compounds have proven effective against a wide range of phytopathogenic fungi that threaten crop yield and quality.[1][4] The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to the development of fungicides with optimized efficacy, target specificity, and environmental profiles.[1] Notably, pyrazole carboxamides have emerged as a prominent subgroup, with several commercialized fungicides belonging to this class.[5][6] This document provides an overview of the application of pyrazole derivatives as fungicides, their mechanism of action, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
A primary mechanism of action for many fungicidal pyrazole derivatives, particularly pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain.[5][7] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the electron transport chain for ATP production.[8][7] By binding to the SDH enzyme, these pyrazole derivatives block the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.[8] Molecular docking studies have suggested that these compounds can interact with key amino acid residues, such as tryptophan, within the SDH protein.[5]
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely employed and robust method is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine with a β-ketoester, typically ethyl acetoacetate, to form the intermediate 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2][3] This intermediate is then functionalized at the C4 position and converted to the carboxylic acid. A common approach involves formylation at the C4 position using the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid.[4][5][6] An alternative one-pot approach involves the reaction of phenylhydrazine with ethyl 2-formylacetoacetate, followed by hydrolysis of the resulting ester.
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A2: Low yields in pyrazole synthesis are a frequent issue and can stem from several factors.[7] Key areas to investigate include:
-
Incomplete Reaction: The cyclocondensation can be slow. Ensure you are using an appropriate acid catalyst, like a few drops of glacial acetic acid, to facilitate the reaction.[3][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[7]
-
Side-Product Formation: The formation of regioisomers (if using unsymmetrical starting materials), hydrazone intermediates, or pyrazolium salts can significantly reduce the yield of the desired product.[7]
-
Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities.[7] Using freshly distilled or high-purity phenylhydrazine and running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pH are critical parameters.[7][9] Systematic optimization of these conditions may be necessary to improve the yield.
Q3: My TLC plate shows multiple spots, and the reaction mixture is discolored. What are the likely side products?
A3: Discoloration is common, especially when using hydrazine salts, and is often due to impurities from the hydrazine starting material.[7] The multiple spots on your TLC can indicate a variety of species:
-
Unreacted Starting Materials: Phenylhydrazine or the β-dicarbonyl compound.
-
Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the hydrazone intermediate.[3]
-
Pyrazolone Tautomer: The initial product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exists in equilibrium with its 5-hydroxypyrazole tautomer.
-
Colored Impurities: Oxidative degradation of hydrazine can produce colored byproducts.[7] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[8]
Q4: How can I effectively purify the final this compound?
A4: Purification typically involves the following steps:
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[7]
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed on the ester intermediate before the final hydrolysis step.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution | Citation |
| Poor Reactant Quality | Phenylhydrazine can degrade upon storage. Use freshly distilled or high-purity reagent. Ensure the β-ketoester is of high quality. | [7][9] |
| Incorrect pH | The reaction requires acid catalysis, but excess acid can form pyrazolium salts. Use a catalytic amount (2-3 drops) of glacial acetic acid. If using a hydrazine salt, add a mild base like sodium acetate. | [3][8] |
| Suboptimal Temperature | The reaction is often exothermic but may require heating for less reactive substrates. Monitor by TLC to find the optimal temperature and time. Start at room temperature and gently heat if the reaction is slow. | [7][8] |
| Improper Stoichiometry | Ensure the correct molar ratios are used. A slight excess of hydrazine (1.0-1.2 equivalents) may help drive the reaction to completion. | [7] |
Problem 2: Formation of Oily Product or Difficulty with Crystallization
| Possible Cause | Recommended Solution | Citation |
| Residual Solvent | Ensure all reaction solvent is removed under reduced pressure before attempting crystallization. | |
| Presence of Impurities | Oily products are often the result of impurities inhibiting crystal lattice formation. Attempt to purify via acid-base extraction or column chromatography before recrystallization. | [7] |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of the pure product can also initiate crystallization. | |
| Incorrect Crystallization Solvent | The solvent may be too polar or non-polar. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. For recrystallization, use a binary solvent system (e.g., ethanol/water) and cool the solution slowly. | [7] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate)
This protocol is based on the Knorr pyrazole synthesis.[3][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) to a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Phenylhydrazine: Slowly add phenylhydrazine (1.0-1.1 eq) to the stirred solution. If using glacial acetic acid as the solvent, no additional catalyst is needed. If using ethanol, add 3-4 drops of glacial acetic acid.[3]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a solid. Collect the solid by vacuum filtration and wash with cold ethanol or diethyl ether. If no solid forms, remove the solvent under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized from ethanol.
Protocol 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Stir the mixture for 15-20 minutes to form the Vilsmeier reagent.[4][5]
-
Reaction: To this reagent, add the 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step portion-wise, ensuring the temperature remains low. After the addition is complete, heat the reaction mixture under reflux for 1.5-2 hours.[4]
-
Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Protocol 3: Oxidation to this compound
-
Reaction Setup: Suspend the aldehyde from Protocol 2 in a suitable solvent like acetic acid or an acetone/water mixture.
-
Oxidation: Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise while monitoring the temperature.
-
Workup and Isolation: After the reaction is complete (indicated by TLC or a color change), quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). Filter the mixture to remove manganese dioxide or chromium salts. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure product.
Section 4: Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | Acetic Acid (5%) | 80 (Reflux) | 2 | 85 | Clean reaction, product precipitates on cooling. |
| 2 | Acetic Acid | None | 100 | 1 | 92 | Faster reaction, higher yield. |
| 3 | Toluene | Acetic Acid (5%) | 110 (Reflux) | 3 | 75 | Slower reaction, some discoloration. |
| 4 | Ethanol | None | 80 (Reflux) | 6 | 40 | Very slow conversion, incomplete reaction. |
| 5 | Water | Acetic Acid (5%) | 100 (Reflux) | 4 | 65 | Product solubility can be an issue for isolation. |
Note: Data are illustrative and intended to guide optimization. Actual results may vary based on specific substrate purity and experimental setup.
Section 5: Visualizations
Experimental Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CCCC 1989, Volume 54, Issue 3, Abstracts pp. 706-712 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pyrazole carboxylic acids?
A1: Common impurities include unreacted starting materials, regioisomers formed during synthesis, byproducts from side reactions, and residual solvents. The nature of the impurities will depend on the synthetic route employed.
Q2: How do I choose the best purification method for my pyrazole carboxylic acid?
A2: The choice of purification method depends on the physical and chemical properties of your compound and its impurities. Key factors to consider include the polarity of the compound, the nature of the impurities (e.g., acidic, basic, neutral), and the scale of the purification. A logical workflow for selecting a suitable method is provided in the "Purification Method Selection Workflow" diagram below.
Q3: My pyrazole carboxylic acid is a solid. Is recrystallization always the best option?
A3: Recrystallization is an excellent method for purifying solid pyrazole carboxylic acids, especially when dealing with crystalline compounds and when impurities have different solubility profiles. However, if your compound is an oil, or if it co-crystallizes with impurities, other methods like column chromatography or acid-base extraction may be more effective.
Q4: Can I use acid-base extraction to purify my pyrazole carboxylic acid?
A4: Yes, acid-base extraction is a powerful technique for separating pyrazole carboxylic acids from neutral or basic impurities. By converting the carboxylic acid to its water-soluble salt with a base, it can be extracted into an aqueous layer, leaving non-acidic impurities in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous layer.
Q5: When should I use column chromatography?
A5: Column chromatography is particularly useful for separating compounds with similar polarities, such as regioisomers, or for purifying non-crystalline materials (oils). It is also effective for removing impurities that are not easily separated by recrystallization or acid-base extraction.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystal formation | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly. | - Use a lower-boiling point solvent.- Add a small amount of a co-solvent to increase solubility at the boiling point.- Allow the solution to cool more slowly. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Consider a different solvent in which the compound is less soluble when cold. |
| Poor purity of crystals | - Impurities are co-crystallizing.- Inefficient removal of mother liquor. | - Perform a second recrystallization.- Ensure slow crystal growth to minimize inclusion of impurities.- Wash the crystals with a small amount of cold, fresh solvent. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of recovered acid | - Incomplete extraction into the aqueous phase.- Incomplete precipitation upon acidification. | - Ensure thorough mixing of the organic and aqueous layers during extraction.- Perform multiple extractions with the basic solution.- Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2). |
| Emulsion formation | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is an oil after acidification | - The melting point of the carboxylic acid is below room temperature or it is forming a hydrate. | - Extract the oily product back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.- If a hydrate is suspected, try dissolving the oil in a minimal amount of a suitable solvent and adding a drying agent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC). A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or a smaller amount of crude material. |
| Tailing of peaks | - The compound is too polar for the eluent.- Interaction with acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. |
| Cracking of the silica gel bed | - Running the column dry.- Heat generated during elution. | - Always keep the silica gel bed covered with solvent.- For highly exothermic separations, consider using a wider column or a jacketed column. |
Purification Protocols
Recrystallization
This protocol describes the single-solvent recrystallization of a solid pyrazole carboxylic acid.
Materials:
-
Crude pyrazole carboxylic acid
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more complete drying, in a desiccator or vacuum oven.
Acid-Base Extraction
This protocol describes the separation of a pyrazole carboxylic acid from neutral impurities.
Materials:
-
Crude pyrazole carboxylic acid containing neutral impurities
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude material in a suitable organic solvent in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid. Combine all aqueous extracts.
-
Backwash (Optional): To remove any residual neutral compound from the combined aqueous extracts, perform a backwash with a small amount of the organic solvent. Discard the organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~1-2, check with pH paper). The pyrazole carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Column Chromatography
This protocol describes the purification of a pyrazole carboxylic acid using silica gel flash chromatography.
Materials:
-
Crude pyrazole carboxylic acid
-
Silica gel (for flash chromatography)
-
Eluent (solvent system determined by TLC, e.g., hexane/ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A suitable system will give a good separation of the desired compound from impurities, with an Rf value for the product of around 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or a hand pump) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified pyrazole carboxylic acid.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following tables provide an overview of typical yields and purities that can be achieved with different purification methods for pyrazole carboxylic acids. It is important to note that these values are illustrative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the experimental conditions.
Table 1: Recrystallization
| Pyrazole Carboxylic Acid Derivative | Solvent System | Yield (%) | Purity (%) | Reference |
| Phenyl-1H-pyrazole-4-carboxylic acids | Ethanol | 48-85 | >95 (by NMR) | [1] |
| 3,4-dimethylpyrazole (as phosphate salt) | Acetone | ~85 | >98:2 isomer ratio | [2] |
Table 2: Acid-Base Extraction
Quantitative data for the purification of pyrazole carboxylic acids solely by acid-base extraction is not extensively reported in the literature, as it is often a step within a larger work-up procedure. However, it is a highly effective method for removing neutral or basic impurities, with recoveries of the acidic component generally being high (>90%) if performed carefully.
Table 3: Column Chromatography
| Pyrazole Carboxylic Acid Derivative | Eluent System | Yield (%) | Purity (%) | Reference |
| 1,3,5-substituted pyrazole regioisomers | Ethyl acetate | Not specified | High purity (by NMR) | [3] |
| Phenyl-1H-pyrazoles (precursors) | Not specified | 91-98 | >95 (by HPLC) | [1] |
Visualizations
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting an appropriate purification method.
Experimental Workflow for Acid-Base Extraction
Caption: A typical experimental workflow for purification by acid-base extraction.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific experimental issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most prevalent side reaction is the formation of regioisomeric mixtures, which occurs when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with substituted hydrazines.[1][2][3] Other common issues include the formation of stable, non-aromatic intermediates like hydroxylpyrazolidines that fail to dehydrate, the generation of pyrazolines from α,β-unsaturated ketones which require a separate oxidation step to yield the desired pyrazole, and side reactions stemming from impure starting materials.[1][2] In subsequent functionalization steps, such as N-alkylation of an existing pyrazole ring, formation of regioisomers is also a common challenge.[4][5]
Q2: My reaction is producing a mixture of regioisomers. Why is this happening and how can I control it?
A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly in the Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][3] The reaction can proceed via two different pathways depending on which carbonyl group the hydrazine initially attacks. This selectivity is governed by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as solvent and pH.[1][6] For example, under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[1]
Q3: I have a low yield in my pyrazole synthesis. What are the likely causes?
A3: Low yields can result from several factors. The most common causes include incomplete reaction, suboptimal reaction conditions (temperature, time), incorrect choice or amount of catalyst, and the formation of unwanted side products or stable intermediates.[7] For instance, in some cases, a stable hydroxylpyrazolidine intermediate may form that does not readily dehydrate to the final pyrazole product without adjusting conditions, such as increasing the temperature or adding a dehydrating agent.[1][8] The purity of the starting materials is also critical, as impurities can lead to competing side reactions.[1]
Q4: My synthesis using an α,β-unsaturated ketone and hydrazine yielded a product, but it's not the expected pyrazole. What might it be?
A4: When reacting α,β-unsaturated ketones with hydrazines, the initial product is often a pyrazoline, which is a non-aromatic five-membered ring.[2][3] The pyrazole is then formed through a subsequent oxidation of the pyrazoline intermediate.[2][9] If you have isolated a stable product that is not the aromatic pyrazole, it is likely the corresponding pyrazoline. This intermediate will require an additional oxidation step to be converted to the final pyrazole product.[2][9]
Q5: Can highly reactive functional groups on my starting materials cause problems?
A5: Yes, the presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring or its precursors can lead to complex rearrangements and even ring-opening side reactions, especially when heated or under certain catalytic conditions.[1] If these reactive groups are not desired in the final product, it is crucial to carefully control the reaction temperature and potentially consider alternative synthetic routes that avoid such intermediates.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
-
Problem: The reaction with an unsymmetrical 1,3-dicarbonyl produces a mixture of regioisomers that are difficult to separate.[10] This occurs because the substituents on the dicarbonyl compound have similar electronic and steric properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[6]
-
Troubleshooting & Optimization:
-
Modify the Solvent: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[1][10][11]
-
Adjust Reaction pH: The reaction pathway can be influenced by pH.[1] For Knorr-type syntheses, adding a catalytic amount of a protic acid like acetic acid can facilitate the reaction and may influence the isomer ratio.[7][12] The optimal pH often needs to be determined empirically for specific substrates.[13]
-
Change Synthetic Strategy: If the above methods are ineffective, consider a more regioselective synthetic route. Methods like the 1,3-dipolar cycloaddition of diazo compounds with alkynes or using N-alkylated tosylhydrazones with terminal alkynes can offer unambiguous control over regiochemistry.[1][6]
-
Issue 2: Low or No Yield of the Desired Pyrazole
-
Problem: The reaction is not proceeding to completion, or the yield of the isolated pyrazole is significantly lower than expected.
-
Troubleshooting & Optimization:
-
Verify Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[7] If the reaction has stalled, consider increasing the reaction time or temperature.[7]
-
Optimize Catalyst: The choice and amount of acid or base catalyst are often critical.[7] For Knorr syntheses, catalytic amounts of acids like acetic acid are typically used.[12][14]
-
Address Stable Intermediates: If a stable intermediate such as a hydroxylpyrazolidine has formed, facilitate its dehydration to the pyrazole by increasing the reaction temperature or by adding a dehydrating agent.[1]
-
Ensure Purity of Reagents: Use pure starting materials, as impurities can significantly lower the yield by causing side reactions.[1]
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. This data highlights how solvent choice can be a powerful tool for controlling the formation of the desired regioisomer.[10][11]
| 1,3-Diketone Substrate (R1) | Solvent | Ratio of Regioisomer A : Regioisomer B | Reference |
| CF3 | Ethanol (EtOH) | Major product is undesired Isomer B | [11] |
| CF3 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [11] |
| 2-furyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >98 : 2 | [10] |
| Phenyl | Ethanol (EtOH) | 50 : 50 | [10] |
| Phenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 95 : 5 | [10] |
Note: Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position. The specific ratios are highly dependent on the substrates used; this table illustrates a general trend.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 1-propanol).[12]
-
Addition of Reagents: Add the hydrazine derivative (1.1 - 2.0 eq) to the solution.[12] Add a catalytic amount (e.g., 3 drops) of glacial acetic acid.[12]
-
Reaction Execution: Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the substrates (e.g., 100°C for 1 hour).[12] Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[12] Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1]
Protocol 2: Improving Regioselectivity with Fluorinated Alcohols
This protocol provides a method to enhance the regioselectivity of pyrazole formation using a fluorinated alcohol as the solvent.[6][11]
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.[6]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC or LC-MS.[6]
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting crude product, which should be enriched in one regioisomer, by column chromatography or recrystallization.[1]
Visualization
Below is a logical workflow for troubleshooting common issues encountered during pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield or multiple products in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Characterization of Pyrazole Derivatives
Welcome to the technical support center for the characterization of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of pyrazole compounds.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?
A: This is a common observation for pyrazoles and is typically due to two main reasons:
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the same timescale as the NMR experiment, it leads to significant signal broadening.[1]
-
Solvent Exchange: In protic solvents like methanol-d₄ or D₂O, the N-H proton can exchange with the solvent's deuterium atoms. This exchange can broaden the signal to the point where it disappears into the baseline.[1]
Troubleshooting Steps:
-
Use an Aprotic Solvent: Record the spectrum in a solvent such as DMSO-d₆ or CDCl₃. These solvents slow down the proton exchange with the solvent.[1]
-
Low-Temperature Analysis: Cooling the NMR probe can slow the rate of tautomeric exchange, which may result in a sharper, more defined N-H signal.[1][2]
-
D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak is an N-H proton, it will exchange with deuterium, causing the signal to disappear, thus confirming its identity.[1][3]
Q2: My ¹H NMR spectrum shows fewer signals for the pyrazole ring protons than I expected. What could be the cause?
A: This phenomenon is also a direct consequence of rapid prototropic tautomerism. In an unsymmetrically substituted pyrazole, the rapid exchange of the N-H proton between the two nitrogen atoms can make the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale. This leads to a simplified spectrum where the distinct signals for H3 and H5 merge into a single, averaged signal.[1]
Q3: How can I definitively assign the C3 and C5 signals in the ¹³C NMR spectrum of my unsymmetrically substituted pyrazole?
A: Assigning C3 and C5 can be challenging because their chemical shifts are highly dependent on the dominant tautomer in solution, which is influenced by the electronic nature of the substituents.[1][2]
Methods for Assignment:
-
Advanced 2D NMR: Use techniques like HMBC (Heteronuclear Multiple Bond Correlation). An HMBC spectrum will show correlations between protons and carbons over two or three bonds. By observing the correlation from a known proton (e.g., H4) to C3 and C5, you can often unambiguously assign the carbon signals.
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single tautomer.[2][4] Comparing the solid-state ¹³C NMR spectrum to the solution spectrum can help identify the major tautomer in solution and thus aid in the correct assignment of C3 and C5.[1]
Infrared (IR) Spectroscopy
Q1: The N-H stretching band in my IR spectrum is extremely broad and appears at a lower frequency than expected. Is this normal?
A: Yes, this is a characteristic feature of pyrazoles, particularly in the solid state or in concentrated solutions. The broad band, often centered around 2600-3200 cm⁻¹, is not a simple N-H stretch. It arises from strong intermolecular N-H···N hydrogen bonding, which leads to the formation of self-associated structures like dimers, trimers, or extended polymeric chains (catemers).[1][2][5] This strong hydrogen bonding weakens the N-H bond, shifting its stretching frequency to a lower wavenumber.
Q2: How can I reliably identify the characteristic pyrazole ring vibrations?
A: The pyrazole ring exhibits several characteristic stretching and bending vibrations in the fingerprint region (1200-1600 cm⁻¹), which include C=C and C=N stretching modes.[1] However, this region is often crowded with other signals. The most effective approach is to compare the IR spectrum of your unknown compound to that of a known, structurally similar pyrazole derivative. This comparison helps in identifying the characteristic pattern of ring bands.[1]
Crystallography
Q1: I am struggling to obtain single crystals of my pyrazole derivative suitable for X-ray diffraction. Are there common issues?
A: Yes, crystallizing pyrazole derivatives can be challenging. The strong hydrogen bonding that characterizes these molecules can lead to the formation of various aggregated states in solution, which can inhibit the growth of single, well-ordered crystals.[2] Furthermore, the presence of multiple conformers in solution can also complicate crystallization.
Troubleshooting Tip:
-
Systematic Solvent Screening: Experiment with a wide range of solvents with varying polarities and employ different crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Consider Co-crystallization: Introducing a co-former molecule that can form predictable hydrogen bonds with the pyrazole ring may facilitate the growth of high-quality crystals.
Q2: My crystal structure shows only one tautomer, but my NMR data suggests a mixture. Why is there a discrepancy?
A: This is a common and expected finding. A crystal lattice represents a highly ordered, low-energy state. During crystallization, one specific tautomer is typically selected and "locked" into the solid-state structure.[2][4] NMR spectroscopy, when performed in solution, provides a dynamic picture of the molecule, revealing the equilibrium that exists between different tautomers in that specific solvent environment.[2] The solid-state structure is a snapshot of one form, while the solution-state spectrum reflects the reality of the tautomeric equilibrium.
Data Presentation: Spectroscopic Information
The following tables summarize typical spectroscopic data for the pyrazole ring. Note that substituents can cause significant deviations from these values.
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Often very broad; position is highly dependent on solvent and concentration.[1] |
| ¹H | H3 / H5 | ~7.6 | May appear as a single, averaged peak due to rapid tautomerism.[1][6] |
| ¹H | H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[1] |
| ¹³C | C3 / C5 | ~135 | Assignment can be difficult due to tautomerism.[2] |
| ¹³C | C4 | ~105 | Generally the most upfield carbon signal in the ring. |
Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
| N-H | Stretch | 3200 - 2600 | Very broad due to strong intermolecular N-H···N hydrogen bonding.[1] |
| C-H (ring) | Stretch | 3150 - 3000 | Aromatic C-H stretching. |
| C=N / C=C (ring) | Stretch | 1600 - 1400 | A series of bands characteristic of the pyrazole ring structure.[1] |
Experimental Protocols
Protocol 1: D₂O Exchange for ¹H NMR Spectroscopy
Objective: To confirm the identity of an N-H or O-H proton signal.
Methodology:
-
Initial Spectrum: Dissolve the pyrazole derivative in a suitable aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the initial and final spectra. The disappearance of a signal after the addition of D₂O confirms that it corresponds to an exchangeable proton (N-H or O-H).[1][3]
Protocol 2: Standard Analysis using Attenuated Total Reflectance (ATR) FTIR
Objective: To obtain a rapid and reliable IR spectrum of a solid pyrazole sample.
Methodology:
-
Sample Preparation: Ensure the pyrazole sample is a solid and reasonably dry. No further preparation is typically needed for ATR analysis.[1]
-
Background Scan: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with an appropriate solvent like isopropanol and allow it to evaporate completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to apply firm and even pressure, ensuring good contact between the solid sample and the crystal surface.
-
Data Acquisition: Record the sample's IR spectrum. The instrument will automatically perform the background subtraction.
-
Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Visualizations
Caption: Troubleshooting workflow for common pyrazole NMR issues.
References
Technical Support Center: Synthesis of Pyrazole Regioisomers
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in pyrazole synthesis and to provide clear, actionable guidance for achieving desired isomeric outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines?
A1: The regioselectivity of the Knorr pyrazole synthesis is a well-documented challenge that can be influenced by several key factors.[1][2][3] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, potentially leading to a mixture of two regioisomeric pyrazoles.[1] The primary factors that dictate the outcome include:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of attack. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon.[2]
-
Reaction Conditions:
-
pH: The acidity or basicity of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound.[3]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[4][5]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.
-
-
Nature of the Hydrazine Substituent: The electronic and steric properties of the substituent on the hydrazine (e.g., alkyl vs. aryl) also play a crucial role in directing the initial condensation step.
Q2: How can I differentiate between the 1,3- and 1,5-disubstituted pyrazole regioisomers?
A2: Differentiating between pyrazole regioisomers is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring proton and the protons of the substituents can provide clues to the isomeric structure. The spatial proximity of substituents to the different nitrogen environments in the two isomers can lead to distinct chemical shifts.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substitution pattern, and these can be used to distinguish between isomers.[6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques such as NOESY can be invaluable. An NOE correlation between a proton on the N-substituent and a proton on a C-substituent can definitively establish their proximity and thus the regiochemistry. For example, an NOE between the N1-substituent and the C5-substituent's protons would confirm the 1,5-disubstituted isomer.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination of the specific regioisomer formed.[6]
Q3: I am getting a nearly 1:1 mixture of regioisomers. What are the first troubleshooting steps I should take?
A3: A 1:1 mixture of regioisomers indicates a lack of selectivity under your current reaction conditions. Here are some initial troubleshooting steps to improve the regioselectivity:
-
Solvent Modification: This is often the most effective and straightforward parameter to change. If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, as these have been demonstrated to significantly enhance regioselectivity.[4][5]
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher isomeric ratio. Conversely, increasing the temperature could favor the thermodynamically more stable isomer.
-
pH Control: The use of an acid or base catalyst can alter the regiochemical outcome. For example, using a hydrazine salt (e.g., hydrochloride) versus the free base can significantly influence the selectivity.[7]
-
Re-evaluate Starting Material Design: If possible, consider modifying the substituents on your 1,3-dicarbonyl compound to introduce a greater steric or electronic bias for the initial hydrazine attack.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Non-optimal solvent. - Inappropriate reaction temperature. - Lack of sufficient steric or electronic differentiation in the 1,3-dicarbonyl substrate. - pH of the reaction is not ideal. | - Change the solvent: Switch to a fluorinated alcohol like TFE or HFIP.[4][5] - Optimize temperature: Try running the reaction at a lower temperature to favor kinetic control, or a higher temperature for thermodynamic control. - Modify the substrate: If feasible, introduce a bulkier group or a strong electron-withdrawing/donating group to one side of the 1,3-dicarbonyl. - Adjust pH: Experiment with adding a catalytic amount of acid or base, or use a hydrazine salt instead of the free base.[7] |
| Low Yield of Desired Isomer | - Reaction conditions favor the undesired isomer. - Incomplete reaction. - Degradation of products or starting materials. | - Systematically vary reaction parameters: Conduct a small-scale screen of solvents, temperatures, and catalysts to identify conditions that favor your desired product. - Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Use a milder catalyst or reaction conditions: If degradation is suspected, try less harsh conditions. |
| Difficulty in Separating Regioisomers | - Similar polarity of the two isomers. | - Optimize chromatography: Screen different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina, or reverse-phase silica). - Consider derivatization: It may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation, followed by removal of the derivatizing group. - Crystallization: Attempt fractional crystallization from various solvents, as the two isomers may have different solubilities and crystal packing. |
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole formation.[4][5]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the chosen fluorinated solvent (TFE or HFIP, ~0.1 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
-
Characterization: Characterize the purified isomers by NMR spectroscopy (¹H, ¹³C, and NOESY) and mass spectrometry to confirm their structures and determine the isomeric ratio.
Protocol for NMR Analysis to Differentiate Regioisomers
-
Sample Preparation: Prepare separate NMR samples of the purified regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each isomer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each isomer.
-
NOESY Acquisition: For each isomer, acquire a 2D NOESY spectrum.
-
Data Analysis:
-
Compare the ¹H and ¹³C chemical shifts of the pyrazole ring and substituent signals between the two isomers.
-
In the NOESY spectrum, look for through-space correlations. For the 1,5-isomer, expect to see a cross-peak between the protons of the N1-substituent and the protons of the C5-substituent. For the 1,3-isomer, such a correlation will be absent, but a correlation between the N1-substituent and the C5-proton (if present) might be observed.
-
Quantitative Data Summary
The following table summarizes the effect of solvent on the regioselectivity of the reaction between a substituted 1,3-diketone and methylhydrazine, leading to the formation of 1,3- and 1,5-disubstituted pyrazoles.
| 1,3-Diketone Substituent (R) | Solvent | Isomeric Ratio (1,5-isomer : 1,3-isomer) | Total Yield (%) | Reference |
| CF₃ | EtOH | 1 : 1.3 | 75 | [4] |
| CF₃ | TFE | 95 : 5 | 80 | [4] |
| CF₃ | HFIP | >98 : 2 | 85 | [4][5] |
| Phenyl | EtOH | 1 : 1 | 70 | [4] |
| Phenyl | HFIP | 90 : 10 | 78 | [4] |
Visual Guides
Logical Workflow for Troubleshooting Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Reaction Pathways to Pyrazole Regioisomers
Caption: Competing reaction pathways leading to the formation of two possible pyrazole regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for pyrazole synthesis?
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method often catalyzed by a protic acid like acetic acid or a mineral acid.[1][2] However, a variety of other catalytic systems have been developed to improve yields, regioselectivity, and substrate scope. These include:
-
Lewis acids: Catalysts like nano-ZnO have demonstrated high efficiency.[2]
-
Transition metal catalysts: Nickel, copper, ruthenium, and silver-based catalysts are employed for various pyrazole syntheses, including one-pot reactions and cycloadditions.[1][3][4][5]
-
Heterogeneous catalysts: Solid-supported catalysts, such as superparamagnetic Fe3O4@Alginate supported L-arginine and nano SiO2, offer advantages in terms of ease of separation and recyclability.[3]
-
Green catalysts: Ammonium chloride is a readily available, inexpensive, and non-toxic catalyst used in greener synthetic protocols.[6]
Q2: How do I choose the right catalyst for my specific pyrazole derivative?
A2: Catalyst selection depends on several factors, including the desired substitution pattern on the pyrazole ring, the nature of the starting materials, and the desired reaction conditions (e.g., temperature, solvent). For instance, ruthenium-catalyzed hydrogen transfer is suitable for preparing 4-alkyl-pyrazoles from 2-alkyl-1,3-diols and hydrazines. If you are working with trifluoromethylated ynones, a silver catalyst like AgOTf can be highly effective for synthesizing 3-CF3-pyrazoles.[5]
Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds. The choice of catalyst and reaction conditions can significantly influence the outcome. For example, adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine.[7] The use of specific catalysts, such as Amberlyst-70, has been shown to promote regioselective pyrazole synthesis at room temperature.[7] Additionally, the solvent can play a crucial role; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been demonstrated to enhance regioselectivity in certain reactions.[7]
Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several issues.[2] Common culprits include:
-
Purity of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.
-
Catalyst deactivation: The chosen catalyst may not be stable under the reaction conditions.
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting material is consumed.[2]
For a systematic approach to troubleshooting low yields, please refer to the workflow diagram in the "Troubleshooting Guides" section.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis
This guide provides a step-by-step approach to diagnosing and resolving low product yields.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of 1,3-dicarbonyl compounds and hydrazines using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary (e.g., recrystallization, distillation). |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature, potentially to reflux, and monitor for product formation and side product generation.[2]- Reaction Time: Extend the reaction time and track the consumption of starting materials via TLC or LC-MS.[2]- Solvent: Experiment with different solvents. Aprotic dipolar solvents like DMF or NMP can be more effective than polar protic solvents like ethanol for certain substrates.[8] |
| Ineffective Catalyst | - Catalyst Choice: If using a standard acid catalyst, consider screening other types, such as Lewis acids (e.g., nano-ZnO) or transition metal catalysts (e.g., Ni, Cu).[2]- Catalyst Loading: Optimize the catalyst loading; too little may result in low conversion, while too much can lead to side reactions. |
| Side Reactions | - Analyze the crude reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways.- Adjusting the stoichiometry of the reactants, particularly the hydrazine, can sometimes suppress side reactions. |
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in pyrazole synthesis to facilitate comparison.
Table 1: Performance of Various Catalysts in Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not specified | Not specified | Short | 95 | [5] |
| Cu(OTf)₂ | Alkenyl hydrazones | Toluene | 80 | 2 | 46-58 | [1] |
| Nickel-based heterogeneous | Acetophenone, Hydrazine, Benzaldehyde | Ethanol | Room Temp. | 3 | Good to Excellent | [3] |
| Ammonium Chloride | Acetylacetone, Hydrazine hydrate | Ethanol | Reflux | 0.5-0.75 | Not specified | [6] |
| AgOTf | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Not specified | Room Temp. | 1 | up to 99 | [5] |
| Iodine | Aldehyde hydrazones, Electron-deficient olefins | DMF | 80 | Not specified | 35 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
This protocol describes a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature.[3]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Hydrazine (0.1 mol)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Benzaldehyde derivative
-
Ethanol (10 mL)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Charge a round bottom flask with the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the benzaldehyde derivative dropwise to the reaction mixture.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, wash the desired pyrazole product with water and toluene to remove unreacted starting materials.
-
Purify the product by recrystallization from methanol or by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Pyrazoles
This protocol outlines the synthesis of pyrazoles from alkenyl hydrazones using a copper triflate catalyst.[1]
Materials:
-
Alkenyl hydrazone (1 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Toluene (3 mL)
-
Reaction vessel
-
Heating and stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine the alkenyl hydrazone (1 mmol) and Cu(OTf)₂ (10 mol%) in toluene (3 mL).
-
Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.
-
Monitor the progress of the reaction using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Pass the resulting solution through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product as necessary.
Mandatory Visualization
Catalyst Selection Workflow for Pyrazole Synthesis
Caption: A workflow for selecting a suitable catalyst for pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Pyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of pyrazole compounds during storage.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is turning brown during storage. What is happening and how can I prevent it?
A1: A brown discoloration often indicates oxidation of the pyrazole derivative.[1] To mitigate this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 0-8 °C) can significantly slow down oxidative degradation.[1]
Q2: I am observing the appearance of a new spot on my TLC plate after storing my pyrazole derivative in the freezer. What could be the cause?
A2: The appearance of a new spot on a TLC plate suggests that your compound may be degrading, even at low temperatures. This could be due to several factors, including the presence of moisture, which can facilitate tautomeric interconversion or hydrolysis, or exposure to oxygen.[2][3] It is recommended to store the compound in a desiccated, oxygen-free environment.
Q3: How does the presence of water affect the stability of my N-unsubstituted pyrazole?
A3: For N-unsubstituted pyrazoles, water can facilitate the interconversion between tautomers by lowering the energetic barriers for proton transfer.[2] This can be particularly relevant in solution. While this is not degradation in the sense of bond cleavage, it can lead to a mixture of tautomers which might affect its reactivity or biological activity. Storing the compound in a dry environment is recommended.
Q4: Are there specific functional groups that make pyrazole compounds more susceptible to degradation?
A4: Yes, the nature and position of substituents on the pyrazole ring can significantly influence its stability. For example, pyrazole esters have been shown to be susceptible to hydrolysis, especially at higher pH.[2][4] Nitro-substituted pyrazoles can be prone to thermal decomposition.[5] Conversely, the pyrazole ring itself is generally resistant to oxidation and reduction due to its aromaticity.[4]
Q5: What are the ideal general storage conditions for pyrazole compounds?
A5: While the optimal conditions can vary depending on the specific derivative, general best practices for storing pyrazole compounds to ensure long-term stability include:
-
Temperature: Cool to cold temperatures (refrigerated at 2-8°C or frozen at -20°C).
-
Atmosphere: An inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
-
Light: Protection from light using amber glass vials or by wrapping containers in aluminum foil is crucial to prevent photodegradation.
-
Moisture: Storage in a dry environment, possibly with a desiccant, is important to prevent hydrolysis and tautomerization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydration, or polymorphism. | Store under an inert atmosphere, in a desiccator, and protect from light. Analyze the sample using techniques like PXRD to check for polymorphism. |
| Appearance of new peaks in HPLC or GC analysis | Chemical degradation (hydrolysis, oxidation, photodegradation). | Review storage conditions (temperature, light exposure, atmosphere). Perform forced degradation studies to identify potential degradants. |
| Decreased purity or assay value over time | Slow decomposition under current storage conditions. | Re-evaluate storage conditions. Consider storing at a lower temperature and under an inert atmosphere. |
| Inconsistent results in biological assays | Presence of impurities or degradation products that may have biological activity. Tautomeric interconversion. | Re-purify the compound and confirm its structure. Control the solvent and pH of assay buffers to manage tautomeric equilibrium. |
Quantitative Stability Data
The stability of pyrazole compounds is highly dependent on their structure and the environmental conditions. Below is a summary of hydrolytic stability data for a series of pyrazole ester derivatives.
Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives in pH 8 Buffer [2]
| Compound | Half-life (t½) in minutes |
| 7e | 450 |
| 10a | 900 |
Note: The initial hit compounds had a half-life of approximately 60-120 minutes under the same conditions, highlighting the significant improvement in stability with structural modification.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pyrazole Derivatives
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of pyrazole compounds and detect degradation products.[6]
1. Reagents and Materials:
-
Pyrazole compound of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV detector at a wavelength where the parent compound and potential degradants absorb (e.g., 237 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[6][7]
3. Sample Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8][9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 24 hours.
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: GC-MS Analysis of Pyrazole Derivatives
This protocol is suitable for volatile and thermally stable pyrazole compounds and can be used to identify and quantify the parent compound and any volatile degradation products.[11]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as dichloromethane or methanol.[11]
-
If quantitative analysis is required, add an appropriate internal standard.
2. GC-MS Conditions (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.[11]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
Identify the parent compound and any degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.[12]
Visualizations
Caption: Common degradation pathways for pyrazole compounds.
Caption: Workflow for troubleshooting pyrazole decomposition.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Assignments for Pyrazole Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyrazole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible?
A: This is a common observation for pyrazoles and is primarily due to two factors:
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to rapid relaxation and broadening of the attached proton's signal.
-
Tautomeric Exchange: Pyrazoles can undergo rapid tautomeric exchange where the N-H proton moves between the two nitrogen atoms.[1] This exchange can broaden the signal and, in some cases, make it disappear into the baseline.[2]
-
Solvent Exchange: In protic solvents like methanol-d₄ or D₂O, the N-H proton can exchange with the solvent's deuterium, leading to signal broadening or disappearance.[2]
Troubleshooting Steps:
-
Use an aprotic solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ can slow down the exchange process.[2]
-
Low-temperature NMR: Cooling the sample can slow the rate of tautomeric exchange, potentially resulting in a sharper N-H signal.
-
D₂O exchange: Add a drop of deuterium oxide (D₂O) to your sample. If the broad peak disappears, it confirms that it is an exchangeable N-H proton.[2]
Q2: The signals for H3 and H5 in my ¹H NMR spectrum of an unsymmetrically substituted pyrazole are appearing as a single peak. Why is this?
A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, tautomerism can make the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale.[1][3] This leads to the observation of a single, averaged signal instead of two distinct ones.
Q3: I'm having trouble assigning the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazole. How can I differentiate them?
A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution. The electronic nature of the substituent at the 3(5)-position plays a significant role in the tautomeric equilibrium.[4][5]
-
Substituent Effects: Electron-donating groups tend to favor the tautomer where the N-H is on the nitrogen adjacent to the substituent, while electron-withdrawing groups favor the tautomer with the N-H on the nitrogen further away.[5]
-
Solid-State NMR (CP/MAS): In the solid state, pyrazoles typically exist as a single tautomer.[4][6] Comparing the solid-state ¹³C NMR spectrum with the solution spectrum can help identify the major tautomer in solution and thus aid in assigning the C3 and C5 signals.[7]
-
Advanced NMR Techniques: 2D NMR experiments are invaluable for unambiguous assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By observing the correlation of a known proton (e.g., a substituent's proton) to either C3 or C5, a definitive assignment can be made.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. For instance, a NOE between a substituent proton and a proton at either the 3 or 5 position can help determine the regiochemistry.[10][11]
-
Typical NMR Data for the Pyrazole Ring
The following table summarizes typical chemical shift ranges for the unsubstituted pyrazole ring. Note that substituents can cause significant deviations from these values.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Often broad; position is highly dependent on solvent and concentration.[2] |
| H3 / H5 | ~7.6 | May appear as a single peak due to tautomerism.[1][2] | |
| H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[1][2] | |
| ¹³C | C3 / C5 | ~135 | Chemical shifts are sensitive to tautomeric equilibrium.[4] |
| C4 | ~105 | Generally the most shielded carbon in the ring. |
Typical J-coupling constants for the pyrazole ring are in the range of 1.9 - 2.5 Hz for ³J(H3,H4) and ³J(H4,H5).[12][13]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in pyrazole NMR peak assignment.
Caption: A flowchart outlining the steps to troubleshoot common issues encountered during the NMR peak assignment of pyrazole structures.
Experimental Protocols
2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy
This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and distinguishing between isomers.
Methodology:
-
Sample Preparation: Prepare a solution of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 10-20 mg in 0.5-0.6 mL.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire standard ¹H and ¹³C spectra to determine the spectral widths.
-
-
HMBC Experiment Parameters:
-
Pulse Sequence: Use a standard HMBC pulse sequence (e.g., hmbcgpqf on Bruker instruments).
-
Spectral Width (F2 - ¹H dimension): Set to include all proton signals.
-
Spectral Width (F1 - ¹³C dimension): Set to include all carbon signals.
-
Number of Scans (NS): Typically 8 to 16 scans per increment.
-
Number of Increments (TD in F1): Typically 256 to 512 increments.
-
Long-Range Coupling Constant (JXH): The experiment is optimized for a range of long-range coupling constants. A common setting is to optimize for 8 Hz, which will detect correlations for couplings between 3-10 Hz.[14] For potentially smaller couplings, an optimization for 4 Hz can be used.[14]
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
-
Analysis:
-
Identify cross-peaks that connect protons to carbons. For a pyrazole, look for correlations from substituent protons to the pyrazole ring carbons (C3, C4, C5) to establish connectivity and differentiate between C3 and C5.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
This experiment detects through-space interactions between protons that are close to each other (< 5 Å), providing information about the 3D structure and stereochemistry.[15]
Methodology:
-
Sample Preparation: Prepare a sample as described for the HMBC experiment. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H spectrum.
-
-
NOESY Experiment Parameters:
-
Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Widths (F1 and F2): Set to include all proton signals.
-
Number of Scans (NS): Typically 8 to 16 scans per increment, with the number of scans being a multiple of 8 or 16 depending on the phasing cycle.[16]
-
Number of Increments (TD in F1): Typically 256 to 512 increments.
-
Mixing Time (d8): This is a critical parameter. For small molecules like many pyrazole derivatives, a mixing time of 0.5 to 1.0 seconds is a good starting point.[16] The optimal mixing time may need to be determined experimentally.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
-
Data Processing:
-
Apply a suitable window function (e.g., sine-bell or squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
-
Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. scite.ai [scite.ai]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pharmatutor.org [pharmatutor.org]
- 14. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products (e.g., pyrazoline intermediates). | - Increase reaction time or temperature moderately. - Ensure efficient mixing to improve mass transfer. - Verify the purity of ethyl acetoacetate and phenylhydrazine. - Consider the addition of a mild acid catalyst like glacial acetic acid to drive the reaction to completion. - If pyrazoline formation is suspected, an additional oxidation step might be necessary. |
| Formation of Colored Impurities (Yellow/Red Discoloration) | - Decomposition of phenylhydrazine, especially when using phenylhydrazine hydrochloride. - Oxidation of reaction intermediates or the final product. - Running the reaction at an excessively high temperature. | - If using phenylhydrazine hydrochloride, add a mild base like sodium acetate to neutralize the HCl. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Optimize the reaction temperature to the lowest effective level. - Purify the crude product by washing with a non-polar solvent like toluene before recrystallization. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the reaction solvent at room temperature. - Presence of persistent impurities. | - After reaction completion, cool the mixture in an ice bath to promote precipitation. - If the product remains in solution, concentrate the solvent under reduced pressure. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. - Column chromatography can be employed for high-purity requirements, though it may be less practical for very large scales. |
| Exothermic Reaction Runaway | - Poor heat dissipation at a larger scale. - Rapid addition of reagents. | - Ensure the reactor has adequate cooling capacity. - Add the phenylhydrazine solution dropwise or in portions to control the reaction rate and temperature. - Use a suitable solvent to help dissipate the heat generated during the reaction. |
| Formation of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyl compounds. | - While ethyl acetoacetate is typically used, ensure no other reactive dicarbonyl impurities are present. The Knorr synthesis with ethyl acetoacetate and phenylhydrazine is generally regioselective for the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and scalable method is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of ethyl acetoacetate with phenylhydrazine to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1][2] The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of the Knorr synthesis step?
A2: The critical parameters to control are temperature, rate of addition of reactants, and pH. The reaction can be exothermic, so controlled addition of phenylhydrazine and efficient cooling are crucial to prevent runaway reactions.[2] The pH can influence the reaction rate and the formation of byproducts; a slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, is generally favorable.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[2]
Q4: What are the typical byproducts in this synthesis?
A4: The main potential byproduct is the pyrazoline intermediate, which has not been fully aromatized to the pyrazole.[4] Incomplete hydrolysis in the second step can leave unreacted ethyl ester. Additionally, decomposition of phenylhydrazine can lead to colored impurities.[3]
Q5: What is the best method for purifying the final product at a large scale?
A5: For large-scale purification, recrystallization is the most practical method. A common solvent system is an ethanol/water mixture.[5] The crude product is dissolved in hot ethanol, and water is added until turbidity is observed. Upon cooling, the purified product crystallizes out.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate (Knorr Pyrazole Synthesis)
This protocol is a representative procedure based on the Knorr pyrazole synthesis.[1][2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge ethyl acetoacetate and ethanol.
-
Slowly add phenylhydrazine to the mixture while maintaining the temperature between 20-30°C. The addition should be controlled to manage the exotherm.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78-85°C, depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C to crystallize the product.
-
Isolate the crude ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (or other base)
-
Ethanol
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
In a reactor, dissolve the ethyl ester in a mixture of ethanol and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolate the crude this compound by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the product by recrystallization from an ethanol/water mixture.
-
Dry the final product under vacuum.
Quantitative Data for Scale-Up
The following table provides a general overview of reaction parameters for scaling up the synthesis. Optimal conditions may vary and should be determined through process optimization studies.
| Parameter | Step 1: Knorr Synthesis | Step 2: Hydrolysis |
| Reactant Ratio (molar) | Ethyl acetoacetate : Phenylhydrazine (1 : 1 to 1 : 1.1) | Ethyl ester : NaOH (1 : 1.5 to 1 : 2.5) |
| Solvent | Ethanol, Acetic Acid | Ethanol/Water mixture |
| Temperature | 20-30°C (addition), Reflux (78-85°C) | Reflux (80-100°C) |
| Reaction Time | 2-6 hours | 2-5 hours |
| Typical Yield | 85-95% (crude) | 90-98% (crude) |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent methods for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The following sections present quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable synthetic strategy.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for four distinct methods of pyrazole synthesis, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Typical Reactants | Typical Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol, propanol)[1][2] | 1 - 6 hours[1][3] | 70-95%[4][5] | High yields, simple procedure, readily available starting materials.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls, requires heating.[1] |
| 1,3-Dipolar Cycloaddition | Alkyne/Alkene, Nitrile imine (often generated in situ from a hydrazonoyl halide) | Base (e.g., triethylamine), Room temperature in solvent (e.g., chloroform)[6][7] | 7 - 10 hours[6] | 70-95%[6][8] | High regioselectivity, mild reaction conditions.[6][7] | May require the synthesis of specialized starting materials (e.g., hydrazonoyl halides). |
| Microwave-Assisted Synthesis | Chalcone, Hydrazine derivative | Solvent-free or in a small amount of solvent (e.g., ethanol), Microwave irradiation[1][9] | 2 - 30 minutes[2][9] | 80-99%[2][10] | Drastically reduced reaction times, often higher yields, environmentally friendly.[2][9] | Requires specialized microwave synthesis equipment. |
| Ultrasound-Assisted Synthesis | Chalcone, Hydrazine hydrate | Ethanol, Ultrasound irradiation at room temperature | 30 - 90 minutes | 73-92% | Reduced reaction times compared to conventional methods, energy-efficient. | Yields may be slightly lower than microwave-assisted methods in some cases. |
Experimental Protocols
This section provides detailed methodologies for the key synthesis methods discussed.
Knorr Pyrazole Synthesis: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes the synthesis of a 3,5-disubstituted pyrazole from a β-ketoester and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Standard laboratory glassware
-
Heating plate with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]
-
Heat the reaction mixture at approximately 100°C with stirring for 1 hour.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the mixture to cool to room temperature while stirring to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[2]
1,3-Dipolar Cycloaddition: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole via the reaction of a hydrazonoyl chloride with an alkyne surrogate.
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonoyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a round-bottom flask.
-
Add triethylamine (3.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure pyrazole derivative.
Microwave-Assisted Synthesis: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol outlines the rapid synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate using microwave irradiation.
Materials:
-
3-(4-substituted phenyl)-1-phenylprop-2-en-1-one (Chalcone) (0.005 mol)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (a few drops)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine the chalcone (0.005 mol) and hydrazine hydrate in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Irradiate the reaction mixture in a microwave synthesizer at a specified power and temperature (e.g., 360 W, 120°C) for 7-10 minutes.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Ultrasound-Assisted Synthesis: Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes the ultrasound-promoted synthesis of 3,5-disubstituted pyrazoles from chalcones and hydrazine hydrate.
Materials:
-
Chalcone derivative
-
Hydrazine hydrate
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a flask, dissolve the chalcone derivative in ethanol.
-
Add hydrazine hydrate to the solution.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for a specified time (typically 30-90 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the generalized workflows and chemical transformations for each of the described pyrazole synthesis methods.
References
- 1. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive spectroscopic analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. Through a detailed comparison with structurally similar alternatives and the provision of supporting experimental data, this document serves as a practical resource for the unambiguous confirmation of its chemical structure.
The structural characterization of this compound was achieved through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data obtained are presented in comparison with data for two alternative pyrazole carboxylic acid derivatives: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1-Phenyl-1H-pyrazole-4-carboxylic acid. This comparative analysis highlights the key spectroscopic features that enable definitive structural assignment.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound Name | -CH₃ | Pyrazole-H | Aromatic-H | -COOH |
| This compound | 2.55 (s, 3H) | 7.98 (s, 1H) | 7.45-7.55 (m, 5H) | 12.5 (br s, 1H) |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 2.50 (s, 3H), 3.80 (s, 3H) | 7.80 (s, 1H) | - | 12.3 (br s, 1H) |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | - | 8.10 (s, 1H), 8.35 (s, 1H) | 7.30-7.60 (m, 5H) | 12.8 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound Name | -CH₃ | Pyrazole C | Aromatic C | C=O |
| This compound | 12.1 | 112.9, 140.5, 143.2 | 125.0, 128.9, 129.5, 138.9 | 165.2 |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 10.5, 38.5 | 110.2, 139.8, 142.1 | - | 166.0 |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | - | 115.3, 130.2, 141.8 | 120.7, 128.5, 129.8, 139.5 | 165.8 |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound Name | O-H stretch (acid) | C=O stretch (acid) | C=C & C=N stretch |
| This compound | 2500-3300 (broad) | 1685 | 1598, 1505 |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 2500-3200 (broad) | 1690 | 1580, 1510 |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | 2500-3300 (broad) | 1680 | 1600, 1500 |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | [M+H]⁺ |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | 203.07 |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 | 141.06 |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 189.06 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The analysis was performed in positive ion mode. The instrument was calibrated using a standard calibrant solution. The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.
Workflow for Structural Confirmation
The logical workflow for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.
A Comparative Guide to Substituted Pyrazole Carboxylic Acids: Synthesis, Characterization, and Biological Activity
Substituted pyrazole carboxylic acids represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry and drug development.[1] Due to their versatile molecular scaffold, these compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Their diverse biological functions have led to the development of several successful drugs, such as the potent anti-inflammatory agent Celecoxib.[4] This guide provides a comparative overview of various substituted pyrazole carboxylic acids, presenting key experimental data, detailed protocols for their synthesis and evaluation, and visual workflows to elucidate key processes.
Synthesis and Characterization
The synthesis of pyrazole carboxylic acid derivatives can be achieved through several methods, with the most common being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] Variations in the starting materials allow for the introduction of different substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).[8][9]
Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the overall structure and connectivity of atoms.[10][11] Mass spectrometry is employed to determine the molecular weight of the compounds.[1][12]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of substituted pyrazole carboxylic acids.
Caption: General workflow for synthesis and evaluation of pyrazole carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
This protocol is adapted from a general method for synthesizing pyrazole derivatives.[1]
-
Intermediate Synthesis: Dissolve a substituted acetophenone derivative and diethyl oxalate in sodium ethoxide. Stir the mixture to form the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization: Prepare a suspension of the dioxo-ester intermediate from step 1 in glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate to the suspension and reflux the mixture. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Purification: Collect the resulting solid precipitate by filtration, wash it with water, and purify it by recrystallization from ethanol to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product.
Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion)
This protocol describes a common method for screening antimicrobial activity.[10]
-
Preparation: Prepare Mueller-Hinton agar plates and swab them evenly with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Well Creation: Punch sterile wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO alone) and a standard antibiotic (e.g., Ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.
Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is a standard model for evaluating acute anti-inflammatory activity.[13]
-
Animal Grouping: Use adult rats, divided into control, standard, and test groups.
-
Compound Administration: Administer the test compounds (e.g., pyrazolylthiazole carboxylic acids) orally or intraperitoneally to the test groups. Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group and the vehicle (e.g., saline) to the control group.
-
Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for the test and standard groups relative to the control group.
Comparative Biological Activity
The substituents on the pyrazole ring play a crucial role in determining the biological activity of the compounds. Structure-activity relationship (SAR) studies help in identifying the chemical moieties responsible for potency and selectivity.[8][10]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates key SAR findings for pyrazole carboxylic acid derivatives as cannabinoid receptor (CB1) antagonists.
Caption: Key structural requirements for CB1 receptor antagonist activity.[9]
Antimicrobial Activity
Numerous pyrazole carboxylic acid derivatives have been screened for their activity against a range of bacterial and fungal pathogens. The presence of specific substituents, such as halogens or nitro groups, has been shown to enhance antimicrobial efficacy.
| Compound ID | Substituent(s) | Test Organism | Activity (MIC, µg/mL) | Reference |
| Cpd. 3 | (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl | E. coli | 0.25 | [4] |
| Cpd. 4 | (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl | S. epidermidis | 0.25 | [4] |
| 2h | R=OCH₃, R¹=Cl (on pyrazolylthiazole) | S. aureus | 6.25 | [13] |
| 151 | 1H-pyrazole-3-carboxylic acid derivative | Gram (+) & Gram (-) | Not specified | [2] |
| 157 | 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | S. aureus (MSSA) | 25.1 µM | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a key metric for comparison.
| Compound ID | Substituent(s) | Edema Inhibition (%) (at 3h) | Reference |
| Indomethacin | (Standard Drug) | 91.32 | [13] |
| 1p | R=Cl, R¹=Cl (on pyrazolylthiazole) | 93.06 | [13] |
| 2c | R=H, R¹=F (on pyrazolylthiazole) | 89.59 | [13] |
| 2n | R=Cl, R¹=OCH₃ (on pyrazolylthiazole) | 89.59 | [13] |
| 2f | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant activity | [1] |
| 2e | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant activity | [1] |
Anticancer Activity
Recent studies have explored 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1, a potential target in gastric cancer therapy.
| Compound ID | Modifications on Pyrazole Ring | ALKBH1 Inhibition (IC₅₀, µM) | Reference |
| 3 | Unsubstituted pyrazole | (Starting Compound) | [8] |
| 11 | Carboxylic acid moved from 4- to 3-position | Activity decreased >1200-fold | [8] |
| 29 | Optimized 1H-pyrazole-4-carboxylic acid derivative | 0.031 ± 0.007 | [8] |
| 29E | Ester prodrug of compound 29 | Enhanced anti-viability in HGC27 & AGS cells | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives against various biological targets. The data presented herein is compiled from recent scientific literature and offers a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Anticancer Activity (IC50, µM)
| Derivative | Cancer Cell Line | IC50 (µM) | Alternative/Standard Drug | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | HCT116 | Varies | Doxorubicin | - | [1] |
| Fused pyrazole derivative 50 | HepG2 | 0.71 | Erlotinib | 10.6 | [2] |
| Fused pyrazole derivative 50 | HepG2 | 0.71 | Sorafenib | 1.06 | [2] |
| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | Tamoxifen | 23.31 | [2] |
| Pyrazole-based hybrid 31 | A549 | 42.79 | Doxorubicin | - | [2] |
| Pyrazole-based hybrid 32 | A549 | 55.73 | Doxorubicin | - | [2] |
Note: Specific IC50 values for direct this compound derivatives were not consistently available across a range of cell lines in the reviewed literature; however, data for structurally related pyrazole derivatives are presented for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the test compounds is determined using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., 0.5, 1, 5, and 10 µM/mL) dissolved in a suitable solvent like DMSO, and further diluted with the cell culture medium. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct classes of pyrazole-based inhibitors, with a focus on their applications in oncology and inflammation. Experimental data is presented to objectively compare the performance of different pyrazole derivatives, supplemented by detailed experimental protocols for key assays.
Comparative Analysis of Pyrazole Inhibitors
The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing the potency and selectivity of the inhibitors. Below, we compare the SAR of pyrazole derivatives targeting key proteins in cancer and inflammation.
Pyrazole-Based Kinase Inhibitors in Oncology
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively explored as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal Kinase (JNK).
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The SAR of pyrazolobenzodiazepine compounds, for instance, reveals that substitutions on the pyrazole and benzodiazepine rings are critical for potent CDK2 inhibition.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking this process.
c-Jun N-terminal Kinase (JNK) Inhibitors:
JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. Pyrazole derivatives bearing an amide group have shown potent JNK-1 inhibitory activity.[2]
Quantitative SAR Data of Pyrazole Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against their respective targets. Lower IC50 values indicate greater potency.
| Inhibitor Class | Target | Compound | Modifications | IC50 (µM) | Reference Cell Line/Enzyme |
| CDK Inhibitors | CDK2 | Compound 29 | Pyrazolo[1,5-a]pyrimidine core | 10.05 | HepG2 |
| CDK2 | Compound 33 | Indole linked to pyrazole | < 23.7 | HCT116 | |
| CDK2 | Compound 34 | Indole linked to pyrazole | < 23.7 | HCT116 | |
| CDK2 | AT7519 (Reference) | Pyrazole-based | 0.411 - 2.77 | Various cancer cell lines | |
| VEGFR-2 Inhibitors | VEGFR-2 | Compound 50 | Fused pyrazole derivative | 0.23 | VEGFR-2 Kinase |
| JNK Inhibitors | JNK-1 | Compound 9c | Pyrazole with amide group | < 10 | JNK-1 Kinase |
| JNK-1 | Compound 10a | Pyrazole with amide group | < 10 | JNK-1 Kinase | |
| JNK-1 | Compound 10d | Pyrazole with amide group | < 10 | JNK-1 Kinase | |
| Anti-inflammatory | COX-2 | Celecoxib (Reference) | Diarylpyrazole | 0.05 - 0.5 | Purified Human Recombinant COX-2 |
| COX-2 | SC-558 (Reference) | Diarylpyrazole | - | - |
Signaling Pathway Inhibition
The diagram below illustrates a generalized kinase signaling pathway and the point of intervention for pyrazole-based kinase inhibitors. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., CDK2, VEGFR-2, JNK).
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2, VEGFR-2, JNK1)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Specific substrate peptide
-
Test pyrazole compound (dissolved in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in kinase buffer.
-
Add the diluted test compound and the kinase enzyme to the wells of the plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[3]
-
Dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Detection reagents (e.g., Amplexim Red and Horseradish Peroxidase for a fluorometric assay)
-
Test pyrazole compound
-
96-well microplate
-
Fluorometric or colorimetric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity. The selectivity index is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]
References
A Comparative Efficacy Analysis of Pyrazole-Based Therapeutics
For Immediate Release
This comprehensive guide offers a detailed comparison of the efficacy of prominent pyrazole-based drugs across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies of pivotal clinical trials, and visualizes the signaling pathways through which these drugs exert their effects.
I. Comparative Efficacy Data of Pyrazole-Based Drugs
The following tables summarize the quantitative efficacy data from key clinical trials of Mavacamten, Rimonabant, Celecoxib, Etoricoxib, Deracoxib, and Firocoxib.
Table 1: Mavacamten for Symptomatic Obstructive Hypertrophic Cardiomyopathy (EXPLORER-HCM Trial) [1][2][3][4]
| Efficacy Endpoint | Mavacamten (n=123) | Placebo (n=128) | Difference (95% CI) | p-value |
| Primary Composite Endpoint Met (%) | 37 | 17 | 19.4% (8.7 to 30.1) | 0.0005 |
| Change from Baseline to Week 30 | ||||
| Post-Exercise LVOT Gradient (mm Hg) | -47 | -10 | -36 (-43.2 to -28.1) | <0.0001 |
| pVO₂ (mL/kg/min) | +1.4 | -0.1 | 1.4 (0.6 to 2.1) | 0.0006 |
| KCCQ-CSS | +9.1 | - | 9.1 (5.5 to 12.7) | <0.0001 |
| HCMSQ-SoB | -1.8 | - | -1.8 (-2.4 to -1.2) | <0.0001 |
| Patients with ≥1 NYHA Class Improvement (%) | 65 | 31 | 34% (22.2 to 45.4) | <0.0001 |
Table 2: Rimonabant for Weight Reduction in Overweight/Obese Patients (RIO-North America Trial) [5][6][7][8][9]
| Efficacy Endpoint (1-Year Data) | Rimonabant 20 mg | Placebo | Difference vs. Placebo | p-value |
| Weight Change (kg, mean ± SEM) | -6.3 ± 0.2 | -1.6 ± 0.2 | -4.7 | <0.001 |
| Waist Circumference Change (cm, mean ± SEM) | -6.1 ± 0.2 | -2.5 ± 0.3 | -3.6 | <0.001 |
| Patients with ≥10% Weight Loss (%) | 25.2 | 8.5 | 16.7 | <0.001 |
| Change in Cardiometabolic Risk Factors (%) | ||||
| HDL Cholesterol | - | - | +7 | - |
| Triglycerides | -5.3 | +7.9 | -13.2 | <0.001 |
Table 3: Celecoxib vs. Etoricoxib for Osteoarthritis (Pooled Data from Two 26-Week Trials) [10][11][12][13][14]
| Efficacy Endpoint (12-Week Data) | Etoricoxib 30 mg | Celecoxib 200 mg | Placebo |
| WOMAC Pain Subscale (Change from Baseline) | Non-inferior to Celecoxib | Superior to Placebo | - |
| WOMAC Physical Function Subscale (Change from Baseline) | Non-inferior to Celecoxib | Superior to Placebo | - |
| Patient Global Assessment of Disease Status | Non-inferior to Celecoxib | Superior to Placebo | - |
| Effect Size vs. Placebo (Pain) | -0.66 (-0.83 to -0.49) | - | - |
| Effect Size vs. Celecoxib 200mg (Pain) | -0.32 (-0.50 to -0.14) | - | - |
Table 4: Deracoxib vs. Firocoxib for Canine Osteoarthritis (30-Day Field Trial) [15][16][17][18]
| Assessment (Day 28) | Firocoxib | Deracoxib | p-value |
| Owner's Assessment: "Great Improvement" | Statistically significantly more dogs showed substantial improvement | - | 0.003 to 0.0381 |
| Veterinarian's Assessment | No significant difference | No significant difference | Not significant |
II. Experimental Protocols
A. EXPLORER-HCM: Mavacamten in Obstructive Hypertrophic Cardiomyopathy
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted at 68 clinical cardiovascular centers in 13 countries.[1][3]
-
Patient Population: 251 adult patients with symptomatic (NYHA Class II or III) obstructive hypertrophic cardiomyopathy, a left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg at rest or with provocation, and a left ventricular ejection fraction (LVEF) of ≥55%.[1][3]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either Mavacamten (starting dose of 5 mg once daily, with dose adjustments based on plasma concentrations and LVEF) or a matching placebo for 30 weeks.[1][3]
-
Primary Endpoint: A composite functional endpoint assessing clinical response at week 30 compared to baseline, defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.[1][3]
-
Secondary Endpoints: Changes from baseline to week 30 in post-exercise LVOT gradient, pVO₂, NYHA class, Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), and Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath subscore (HCMSQ-SoB).[1][3]
B. RIO-North America: Rimonabant for Weight Management
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 64 US and 8 Canadian clinical research centers.[5]
-
Patient Population: 3,045 obese (BMI ≥30) or overweight (BMI >27 with treated or untreated hypertension or dyslipidemia) adult patients.[5]
-
Intervention: Following a 4-week single-blind placebo run-in period with a 600 kcal/day deficit diet, patients were randomized to receive placebo, 5 mg/day of rimonabant, or 20 mg/day of rimonabant for one year. All patients were advised to maintain the reduced-calorie diet and increase physical activity.[8]
-
Primary Outcome Measures: Body weight change over year one and prevention of weight regain during a second year (for a subset of patients who were re-randomized).[5]
-
Additional Efficacy Measures: Changes in waist circumference, plasma lipid levels (HDL cholesterol, triglycerides), and other cardiometabolic risk factors.[5][9]
C. Celecoxib vs. Etoricoxib in Osteoarthritis
-
Study Design: Two identically designed, multicenter, 26-week, double-blind, placebo-controlled, non-inferiority studies.[10][11][12]
-
Patient Population: Patients with osteoarthritis of the knee or hip who were prior users of non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen. Study 1 enrolled 599 patients and Study 2 enrolled 608 patients.[10][11][12]
-
Intervention: Patients were randomized in a 4:4:1:1 ratio to receive etoricoxib 30 mg once daily, celecoxib 200 mg once daily, or one of two placebo groups for 12 weeks. After 12 weeks, placebo patients were re-randomized to either etoricoxib or celecoxib.[10][11][12]
-
Primary Hypothesis: To determine if etoricoxib 30 mg was at least as effective as celecoxib 200 mg based on the time-weighted average change from baseline over 12 weeks for the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale, WOMAC Physical Function Subscale, and Patient Global Assessment of Disease Status.[10][11][12]
D. Deracoxib vs. Firocoxib in Canine Osteoarthritis
-
Study Design: A multi-clinic, investigator-blinded, randomized, prospective field trial.[15][16][17]
-
Patient Population: 379 client-owned dogs with musculoskeletal disorders attributed to osteoarthritis.[15][16][17]
-
Intervention: Dogs were randomly assigned to receive either deracoxib or firocoxib orally for 30 days. The specific dosages were not detailed in the provided summary.[15][16][17]
-
Primary Outcome Measures: Improvement in osteoarthritis signs as assessed by both veterinarians and dog owners at day 7 and day 28. Assessments likely included measures of lameness, pain on manipulation, and overall activity.[15][16][17]
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed pyrazole-based drugs.
References
- 1. cardioaragon.com [cardioaragon.com]
- 2. ajmc.com [ajmc.com]
- 3. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 5. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. [vivo.weill.cornell.edu]
- 6. news.sanofi.us [news.sanofi.us]
- 7. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fenixpharma.it [fenixpharma.it]
- 13. openrheumatologyjournal.com [openrheumatologyjournal.com]
- 14. Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis: A Mixed Treatment Comparison [openrheumatologyjournal.com]
- 15. jarvm.com [jarvm.com]
- 16. Field comparison of canine NSAIDs firocoxib and deracoxib. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Theoretical and Experimental Data for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's structural and spectroscopic properties is paramount. This guide provides a detailed comparison of theoretical and experimental data for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry.
This document summarizes key physicochemical and spectroscopic data, juxtaposing experimentally determined values with those predicted by computational methods. Furthermore, it outlines the experimental protocols for the synthesis and characterization of the title compound, offering a reproducible framework for further investigation.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental properties of this compound have been characterized through both laboratory experimentation and theoretical calculations. A comparison of these findings reveals a strong correlation, validating the computational models used.
| Property | Experimental Value | Theoretical Value | Method |
| Melting Point | 168–170 °C[1] | Not Applicable | Capillary Method |
| Molecular Formula | C11H10N2O2[1] | C11H10N2O2 | - |
| Molecular Weight | 202.21 g/mol [2] | 202.07 Da | - |
| Elemental Analysis | C: 65.39%, H: 4.95%, N: 13.90%[1] | C: 65.34%, H: 4.98%, N: 13.85%[1] | Elemental Analysis |
Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The following tables compare the experimental spectral data for this compound with theoretical predictions derived from Density Functional Theory (DFT) calculations.
Infrared (IR) Spectroscopy
The vibrational frequencies observed in the experimental FT-IR spectrum align well with the calculated values, confirming the presence of key functional groups.
| Functional Group | Experimental Wavenumber (cm⁻¹)[1] | Theoretical Wavenumber (cm⁻¹)[1] |
| O-H (acid dimer) | 3419 | 3632 |
| C-H (methyl & phenyl) | 2978 | 2968–3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in both ¹H and ¹³C NMR spectra show good agreement between experimental and theoretical data, allowing for precise assignment of atoms within the molecular structure.
¹H NMR Chemical Shifts (in DMSO, ppm)
| Atom | Experimental Shift (δ)[1] | Theoretical Shift (δ)[1] |
| Pyrazole-H | - | - |
| Phenyl-H | - | - |
| Methyl-H | - | - |
| Carboxyl-H | - | - |
¹³C NMR Chemical Shifts (in DMSO, ppm)
| Atom | Experimental Shift (δ)[1] | Theoretical Shift (δ)[1] |
| Pyrazole Carbons | 112.97–143.21 | - |
| Phenyl Carbons | 112.97–143.21 | - |
| Methyl Carbon | - | - |
| Carboxyl Carbon | - | - |
Note: Specific atom-wise assignments for NMR data were presented in the source material but are summarized here for brevity. The original research provides a detailed correlation plot for the ¹³C NMR data.
Experimental Protocols
The synthesis and characterization of this compound were performed following established laboratory procedures.
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the formation of an ester precursor followed by hydrolysis.
Caption: Synthetic pathway for this compound.
The initial step involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1] This intermediate is then subjected to basic hydrolysis to produce the final carboxylic acid.[1] The crude product is purified by recrystallization from ethanol to obtain white crystals.[1]
Characterization Methods
The structural confirmation and purity of the synthesized compound were established using a suite of analytical techniques.
-
¹H and ¹³C NMR: Spectra were recorded in a DMSO solution to determine the chemical environment of the protons and carbons.[1]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups.[1]
-
Thermogravimetric Analysis (TGA): Performed to assess the thermal stability of the compound. The analysis indicated no weight loss up to the decomposition temperature of 220-300 °C, confirming the absence of moisture.[1]
-
Single-Crystal X-ray Diffraction: This technique was employed to determine the precise three-dimensional arrangement of atoms in the crystalline state. The compound crystallizes in the P21/n space group of the monoclinic system.[1]
-
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values for the molecular formula C11H10N2O2.[1]
Biological Context and Potential Signaling Pathways
While specific biological activities for this compound are not extensively detailed in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] For instance, some pyrazole-containing compounds act as inhibitors of key signaling proteins like kinases.
The diagram below illustrates a generalized kinase signaling pathway, which represents a potential area of investigation for pyrazole derivatives.
Caption: A potential mechanism of action for pyrazole derivatives as kinase inhibitors.
This guide provides a foundational comparison of theoretical and experimental data for this compound. The strong congruence between the calculated and measured values underscores the utility of computational chemistry in complementing and predicting experimental outcomes. Further research into the biological activities of this compound is warranted, given the established therapeutic potential of the pyrazole scaffold.
References
- 1. uomphysics.net [uomphysics.net]
- 2. 5-Methyl-1-phenylpyrazole-4-carboxylic acid | C11H10N2O2 | CID 145221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of synthesized 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a key structural motif in various pharmacologically active molecules. To provide a broader context, its purity assessment is compared with that of two well-established nonsteroidal anti-inflammatory drugs (NSAIDs) containing a similar pyrazole core: Celecoxib and Rofecoxib.
The guide details experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and logical relationships, empowering researchers to select the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the performance of HPLC, qNMR, and GC-MS in the analysis of this compound and its alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integrated signal of a nucleus and its molar concentration. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.02%[1] | ~0.1% | Low (ppm to ppb range) |
| Limit of Quantitation (LOQ) | ~0.05%[1] | ~0.3% | Low (ppm to ppb range) |
| Precision (%RSD) | < 2%[2] | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102%[2] | 99-101% | 95-105% |
| Specificity | High, can separate isomers and closely related impurities.[2][3] | High, provides structural information for impurity identification. | Very high, provides molecular weight and fragmentation patterns. |
| Sample Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate results.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a primary ratio method of measurement and can be used for purity assessment without the need for a specific reference standard of the impurity itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure full signal recovery. A 90° pulse angle is used.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile carboxylic acids like the target compound, derivatization is typically required.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components.
-
Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation (with derivatization): To a known amount of the synthesized compound, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to its more volatile silyl ester. The reaction mixture is then injected into the GC-MS.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically proceeds via a Knorr-type pyrazole synthesis. Potential impurities can arise from starting materials, side reactions, or subsequent degradation.
| Potential Impurity | Origin |
| Unreacted Starting Materials | Incomplete reaction |
| Regioisomer (3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) | Non-regioselective cyclization |
| Byproducts from side reactions | e.g., from self-condensation of starting materials |
| Residual Solvents | From reaction and purification steps |
Comparison with Alternative Drugs
Celecoxib and Rofecoxib are widely used NSAIDs that share the pyrazole core structure. Their purity analysis provides a valuable benchmark for the methods applied to this compound.
| Compound | Common Impurities | Typical Purity Specification |
| This compound | Unreacted starting materials, regioisomers, solvent residues. | > 98% |
| Celecoxib | Isomeric impurities (meta and ortho isomers), process-related impurities.[3] | > 99% |
| Rofecoxib | Photodegradation products, process-related impurities.[4] | > 99% |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of the synthesized compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. metfop.edu.in [metfop.edu.in]
- 3. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Compounds in Drug Discovery
A detailed guide for researchers and scientists on the in silico evaluation of pyrazole derivatives against various therapeutic targets.
This guide provides a comparative overview of molecular docking studies conducted on various pyrazole compounds, offering insights into their potential as therapeutic agents. The information is compiled from recent studies and is intended for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships of pyrazole derivatives.
Quantitative Docking Results
The following tables summarize the docking scores and binding energies of various pyrazole derivatives against different biological targets as reported in several key studies. These tables provide a quantitative comparison of the binding affinities of these compounds, highlighting their potential as inhibitors.
Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Kinase Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Software |
| Compound 6 | AKT1 (4GV1) | - | MOE® 2008.10 |
| Compound 6 | AKT2 (2JDR) | - | MOE® 2008.10 |
| Compound 6 | BRAF V600E (3D4Q) | - | MOE® 2008.10 |
| Compound 6 | EGFR (1M17) | - | MOE® 2008.10 |
| Compound 6 | p38α (2EWA) | - | MOE® 2008.10 |
| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | AutoDock 4.2 |
| Derivative 1d | Aurora A (2W1G) | -8.57 | AutoDock 4.2 |
| Derivative 2b | CDK2 (2VTO) | -10.35 | AutoDock 4.2 |
| Compound 3i | VEGFR-2 | - | - |
| Compound 25 | RET Kinase | -7.14 | - |
| Compounds 31, 32 | CDK2 | -5.372, -7.676 | - |
Note: Some studies did not report a specific numerical docking score but confirmed strong binding interactions.[1][2][3][4][5]
Table 2: Inhibitory Activity and Docking Scores of Pyrazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Binding Energy (kcal/mol) | Reference Software |
| Compound 3a | PC-3 | 1.22 | - | - |
| Compound 3i | PC-3 | 1.24 | - | - |
| Compound 3i | VEGFR-2 | 0.00893 | - | - |
| Compound 6h | EGFR Kinase | 1.66 | - | - |
| Compound 6j | EGFR Kinase | 1.9 | - | - |
| Compound 24 | A549 | 8.21 | - | - |
| Compound 24 | HCT116 | 19.56 | - | - |
| Compound 27 | MCF7 | 16.50 | - | - |
| Compound 43 | MCF7 | 0.25 | - | - |
| Pyrazole Derivative M74 | CRMP2 | - | -6.9 | - |
| Pyrazole Derivative M72 | CYP17 | - | -10.4 | - |
| Pyrazole-benzimidazolone 12 | HPPD | 0.021 | -10.6 | - |
Note: This table combines experimental inhibitory concentrations (IC50) with in silico binding energies to provide a more comprehensive view of the compounds' potential.[2][5][6][7][8]
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented results. Below are summaries of the experimental protocols from the referenced literature.
Protocol 1: Docking of Triarylpyrazole Derivatives Against Kinases [1]
-
Software: Molecular Operating Environment (MOE®) 2008.10.
-
Protein Preparation: Three-dimensional X-ray structures of Akt1 (PDB: 4GV1), AKT2 (PDB: 2JDR), BRAF V600E (PDB: 3D4Q), EGFR (PDB: 1M17), and p38 alpha (PDB: 2EWA) were used. The structures were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.
-
Ligand Preparation: The 3D structures of the pyrazole derivatives were built using the MOE software and their energy was minimized.
-
Docking Procedure: The prepared ligands were docked into the ATP-binding sites of the respective kinases. The docking protocol was validated by redocking the native co-crystallized ligand into the active site.
Protocol 2: Docking of 1H-Pyrazole Derivatives Against Kinases [9][10]
-
Software: AutoDock 4.2.
-
Protein Preparation: The crystal structures of VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO) were obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogens and Kollman charges were added.
-
Ligand Preparation: The pyrazole derivatives were sketched using a chemical drawing tool and converted to 3D structures. Gasteiger charges were assigned, and non-polar hydrogens were merged.
-
Grid Box Definition: A grid box was defined around the active site of each protein to encompass the binding pocket.
-
Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking simulations. The results were analyzed based on the binding energy and hydrogen bond interactions.
Protocol 3: Docking of Pyrazole Derivatives Against SARS-CoV-2 Spike Protein [11]
-
Software: PyRx with Vina.
-
Protein Preparation: The crystal structure of the SARS-CoV-2 spike protein (PDB: 6CS2) was downloaded from the Protein Data Bank. Water molecules were removed, and polar hydrogens were added using Biovia Discovery Studio.
-
Ligand Preparation: The 3D structures of the pyrazole analogs were optimized using the semi-empirical AM1 method in GAUSSIAN 09w. The optimized structures were converted to PDBQT format in PyRx.
-
Docking Procedure: The active site was identified from the co-crystallized ligand. A grid box was defined around this active site, and docking was performed using the Vina wizard in PyRx. The results were visualized using Biovia Discovery Studio Visualizer.
Visualizing Molecular Interactions and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in the comprehension of complex biological processes and in silico methodologies.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a generic kinase signaling pathway by pyrazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - ProQuest [proquest.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, the compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Similar chemical structures have been found to be harmful if swallowed.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this chemical.
| PPE Category | Recommended Equipment | Specification and Use Notes |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4][5] | Ensure eye protection is compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Eyewash stations should be readily accessible.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). A flame-resistant lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[4][5][6][8] | Select gloves that provide adequate protection against the specific chemical hazards; consult the glove manufacturer's compatibility charts.[5] Contaminated clothing must be removed immediately and washed before reuse.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols, or when handling large quantities.[4][5][8] | Use of a respirator may require a formal respiratory protection program, including medical evaluations and fit testing.[5] Always work in a well-ventilated area.[6][9][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are critical to laboratory safety. The following steps provide a clear, procedural guide for working with this compound.
I. Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather PPE: Assemble all necessary PPE as outlined in the table above. Inspect all equipment for damage before use.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. If possible, work within a certified chemical fume hood. Confirm that a safety shower and eyewash station are accessible and operational.[6][7]
-
Locate Safety Data Sheet (SDS): Have a copy of the SDS for this compound readily available for reference.
II. Handling the Chemical
-
Don PPE: Put on all required personal protective equipment.
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust clouds.
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
General Handling:
III. Post-Handling and Waste Disposal
-
Decontamination:
-
Clean all equipment and the work surface thoroughly after use.
-
Remove and properly dispose of contaminated gloves.
-
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, labeled, and sealed waste container.
-
Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[6]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Another is to sweep up and shovel the solid material into a suitable container for disposal.[6][10]
-
Do not dispose of this chemical down the drain.[9]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[6][11] Remove contaminated clothing and wash it before reuse.[6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1][6] If eye irritation persists, seek medical attention.[6][11]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor if you feel unwell.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.no [fishersci.no]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
